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2-Amino-3-ethyl-6-methoxyquinoline Documentation Hub

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  • Product: 2-Amino-3-ethyl-6-methoxyquinoline
  • CAS: 948292-17-9

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of 2-Amino-3-ethyl-6-methoxyquinoline in DMSO and Methanol

The following in-depth technical guide details the solubility profile, handling protocols, and experimental workflows for 2-Amino-3-ethyl-6-methoxyquinoline . Executive Summary 2-Amino-3-ethyl-6-methoxyquinoline is a lip...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the solubility profile, handling protocols, and experimental workflows for 2-Amino-3-ethyl-6-methoxyquinoline .

Executive Summary

2-Amino-3-ethyl-6-methoxyquinoline is a lipophilic, heterocyclic aromatic amine often utilized as a scaffold in the synthesis of antimalarials (e.g., Primaquine analogues) and receptor-specific ligands.[1][2][3] Its solubility behavior is governed by the competition between its hydrophobic quinoline core and the polarizable amino/methoxy substituents.

  • DMSO (Dimethyl Sulfoxide): The primary solvent for stock solutions .[1][2][3] It offers high solubility (>50 mM) via strong dipole-dipole interactions and disruption of aromatic

    
    -
    
    
    
    stacking.[1][3]
  • Methanol (MeOH): A secondary solvent ideal for working solutions, chromatography, and recrystallization.[1] Solubility is moderate to high but temperature-dependent.[1][3]

Critical Note on Salt Forms: This guide primarily addresses the Free Base form. If using the Hydrochloride (HCl) salt , methanol solubility increases significantly, while DMSO solubility remains high but with altered hygroscopic risks.

Physicochemical Profile & Solubility Mechanism[4][5][6][7][8][9]

Understanding the molecule's structure is prerequisite to predicting its interaction with solvents.[1]

FeatureChemical MoietySolvation Impact
Core Quinoline RingHydrophobic/Planar. Drives poor aqueous solubility.[1][2][3] Requires solvents capable of disrupting

-stacking (e.g., DMSO).[1]
Donor 2-Amino Group (

)
H-Bond Donor. Facilitates solubility in protic solvents (Methanol) and interaction with DMSO oxygen.[1][2][3]
Acceptor 6-Methoxy Group (

)
Weak H-Bond Acceptor. Increases polarity slightly but adds lipophilic surface area.[1][2][3]
Lipophile 3-Ethyl Group (

)
Hydrophobic. Increases LogP (approx.[1][2][3] 2.5–3.0), reducing water solubility and favoring organic solvents.[1]
Solvation Mechanism Diagram

The following diagram illustrates the mechanistic difference between DMSO and Methanol solvation shells for this compound.

SolvationMechanism cluster_DMSO DMSO Solvation (Dipolar Aprotic) cluster_MeOH Methanol Solvation (Polar Protic) Compound 2-Amino-3-ethyl- 6-methoxyquinoline DMSO_Mech Mechanism: Dipole-Dipole & Pi-Interaction Compound->DMSO_Mech Aromatic Core Interaction MeOH_Mech Mechanism: Hydrogen Bonding (Donor/Acceptor) Compound->MeOH_Mech -NH2 / -OCH3 Interaction DMSO_Effect High Solubility (Stock Solution) DMSO_Mech->DMSO_Effect MeOH_Effect Moderate Solubility (Recrystallization) MeOH_Mech->MeOH_Effect

Figure 1: Comparative solvation mechanisms. DMSO stabilizes the aromatic core via dipolar interactions, while Methanol relies on hydrogen bonding with substituents.

Solubility Data & Solvent Selection

Dimethyl Sulfoxide (DMSO)[1][3]
  • Solubility Rating: High (Estimated > 50 mg/mL or > 200 mM).[1][3]

  • Role: Preferred vehicle for Cryogenic Stocks and High-Throughput Screening (HTS) libraries.[1][2][3]

  • Mechanism: DMSO acts as a Lewis base, accepting H-bonds from the 2-amino group while its polarizable sulfur center interacts favorably with the diffuse electron cloud of the quinoline ring.[2][3]

  • Protocol Note: DMSO is hygroscopic.[1][2][3] Water uptake can cause the compound to precipitate over time ("DMSO Freeze").[1] Always store under inert gas (Nitrogen/Argon) if possible.[1][3]

Methanol (MeOH)[1][3][10]
  • Solubility Rating: Moderate to High (Estimated 10–30 mg/mL).[1][3]

  • Role: Preferred for HPLC mobile phases , synthesis purification , and working dilutions .[1][2][3]

  • Mechanism: Methanol acts as both an H-bond donor (to the quinoline nitrogen and methoxy oxygen) and acceptor (from the amino group).[1][2]

  • Temperature Sensitivity: Solubility drops sharply with temperature.[1][2][3] This property is exploited for purification: dissolve warm, cool to

    
     to crystallize impurities.[1]
    
Comparative Summary[1][3]
ParameterDMSOMethanol
Max Solubility (Est.) > 200 mM ~50 - 100 mM
Boiling Point

(High)

(Low)
Volatility Negligible (Hard to remove)High (Easy to remove)
Biological Toxicity Low (Cells tolerate <0.5%)Toxic (Avoid in live assays)
Primary Use -20°C Stock StorageLC-MS Prep, Synthesis

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock for biological assays.

  • Weighing: Accurately weigh 20.2 mg of 2-Amino-3-ethyl-6-methoxyquinoline (MW

    
     202.25  g/mol ).
    
    • Note: Adjust mass based on the specific batch purity or salt correction factor.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
     99.9%, sterile filtered).
    
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at

      
       for 5 minutes.[1]
      
    • Visual Check: Solution should be clear and slight yellow/amber.[1][3]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation). Store at

    
    .[1][3]
    
Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Objective: Empirically determine the exact solubility limit for your specific batch in Methanol.[1][2][3]

  • Preparation: Add excess solid compound (e.g., 50 mg) to a glass vial containing 1 mL of Methanol.

  • Equilibration:

    • Shake or stir at constant temperature (

      
      ) for 24 hours.
      
    • Tip: Ensure solid is always visible; if all dissolves, add more solid.[1][3]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
     PTFE filter (nylon filters may bind the compound).
    
  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.

Workflow Diagram: Solubility Testing

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Solvent (DMSO or MeOH) Start->SolventChoice AddSolvent Add Solvent to Excess Solid SolventChoice->AddSolvent Agitate Agitate 24h @ 25°C (Thermodynamic Equilibrium) AddSolvent->Agitate Filter Filter (PTFE 0.22 µm) or Centrifuge Agitate->Filter Analyze Quantify Supernatant (HPLC/UV-Vis) Filter->Analyze

Figure 2: Standard "Shake-Flask" workflow for determining thermodynamic solubility limits.[1][2][3]

Critical Troubleshooting & Safety

"Crashing Out" in Aqueous Buffers

A common failure mode is precipitating the compound when diluting a DMSO stock into aqueous assay buffer (PBS/Media).[1]

  • Cause: The hydrophobic effect forces the lipophilic ethyl-quinoline core to aggregate when DMSO concentration drops below 1-5%.[1][3]

  • Solution:

    • Serial Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water) before the final buffer.[1]

    • Kinetic Solubility Limit: Determine the maximum concentration before precipitation (typically < 100

      
       in aqueous buffer).[1][3]
      
Safety (MSDS Highlights)
  • Hazards: Quinoline derivatives are often irritants and potential mutagens.[1][2][3]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

  • Disposal: Dispose of DMSO/Methanol solutions in halogenated organic waste streams (if Cl-substituted) or general organic waste.[1][2][3]

References

  • PubChem. Compound Summary: 6-Methoxyquinoline. National Library of Medicine.[1][3] Available at: [Link][1][2]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Available at: [Link][1][2]

Sources

Exploratory

2-Amino-3-ethyl-6-methoxyquinoline hydrochloride salt vs free base

Topic: 2-Amino-3-ethyl-6-methoxyquinoline: Hydrochloride Salt vs. Free Base Content Type: Technical Monograph & Optimization Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers. Optimizing S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3-ethyl-6-methoxyquinoline: Hydrochloride Salt vs. Free Base Content Type: Technical Monograph & Optimization Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

Optimizing Solid-State Forms for Bioavailability and Stability

Executive Summary: The Salt Selection Imperative

In the development of quinoline-based therapeutics—particularly those targeting kinase pathways or parasitic vectors—the choice between the Free Base and the Hydrochloride (HCl) Salt is rarely a matter of preference; it is a determinant of efficacy.

2-Amino-3-ethyl-6-methoxyquinoline (AEMQ) represents a classic "molecular probe" scaffold. It possesses a lipophilic core (LogP ~1.9) and a weakly basic nitrogen center.[1] While the Free Base offers superior lipophilicity for membrane permeability, it suffers from poor aqueous solubility, limiting its utility in aqueous formulations. Conversely, the HCl Salt dramatically enhances dissolution kinetics but introduces risks regarding hygroscopicity and solid-state polymorphism.

This guide provides a rigorous physicochemical comparison, synthesis protocols, and a decision framework for selecting the optimal form for your specific application.

Structural Analysis & Physicochemical Profile

To manipulate AEMQ effectively, one must understand its electronic distribution. The molecule contains two nitrogen centers, but they are not equipotent.

  • N1 (Quinoline Ring Nitrogen): The primary basic site (pKa ~7.3). This is the site of protonation for salt formation.

  • N-exocyclic (2-Amino Group): This nitrogen is involved in resonance delocalization with the aromatic ring. It is significantly less basic and acts as a hydrogen bond donor.

Table 1: Comparative Physicochemical Properties
PropertyFree Base (AEMQ)Hydrochloride Salt (AEMQ · HCl)
Molecular Formula C₁₂H₁₄N₂OC₁₂H₁₅ClN₂O
MW ( g/mol ) 202.25238.71
Appearance Pale yellow to brown crystalline solidOff-white to yellow hygroscopic powder
Melting Point ~126–131 °C>200 °C (Decomposes)
Aqueous Solubility Low (< 0.5 mg/mL)High (> 20 mg/mL)
LogP (Octanol/Water) ~1.9 (Lipophilic)~0.5 (Hydrophilic equivalent)
Hygroscopicity Non-hygroscopicModerate to High (Critical RH ~65%)
Primary Utility Organic synthesis intermediate, lipid formulationsAqueous injection, oral solid dosage (IR)
Mechanistic Comparison: Salt vs. Base[2][3][4][5][6]
3.1 Solubility and Dissolution Kinetics

The Free Base relies on the intrinsic lattice energy, which is high due to intermolecular Hydrogen bonding between the 2-amino group and the ring nitrogen of adjacent molecules. This results in slow dissolution in neutral pH.

The HCl Salt disrupts this lattice. Protonation of N1 introduces an ionic bond (


). The high solvation energy of the chloride ion drives the rapid dissolution of the salt in aqueous media.
  • Implication: For rapid-onset assays or IV formulations, the HCl salt is mandatory.

3.2 Stability and Hygroscopicity

While the HCl salt improves solubility, it introduces hygroscopicity . The chloride ion can coordinate with atmospheric water, potentially leading to hydrate formation (pseudopolymorphism).

  • Risk:[2][3] If the HCl salt absorbs moisture, the API may hydrolyze or undergo "disproportionation" (reverting to free base + HCl gas) under high heat/vacuum stress.

  • Mitigation: The Free Base is chemically more robust against moisture but more susceptible to oxidative degradation at the electron-rich 6-methoxy position.

Visualization: Protonation & Signaling Pathway

The following diagram illustrates the protonation site critical for salt formation and the downstream utility of AEMQ in simplified signaling (e.g., nNOS inhibition or kinase modulation).

AEMQ_Mechanism Base AEMQ Free Base (Lipophilic, Neutral) Salt AEMQ · HCl Salt (Hydrophilic, Ionic) Base->Salt Protonation at N1 (Synthesis) Absorption GI Tract / Assay Buffer (Solubilization) Base->Absorption Slow Dissolution HCl HCl (Acid) HCl->Salt Salt->Absorption Rapid Dissolution (pH < 6) Membrane Cell Membrane (Lipid Bilayer) Absorption->Membrane Equilibrium (Salt reverts to Base) Target Target Protein (e.g., Kinase/nNOS) Membrane->Target Intracellular Binding

Caption: Transformation of AEMQ Free Base to HCl Salt enhances solubilization, facilitating transport to the lipid membrane where equilibrium favors the neutral species for permeation.

Experimental Protocols
Protocol A: Synthesis of AEMQ Free Base (Friedländer Annulation)

Context: This is the primary route to the scaffold, utilizing 2-amino-5-methoxybenzaldehyde.

  • Reagents: 2-Amino-5-methoxybenzaldehyde (1.0 eq), Butyronitrile (or equivalent ketone/nitrile source) (1.2 eq), Potassium tert-butoxide (KOtBu) (1.5 eq).

  • Solvent: Anhydrous DMF or Ethanol.

  • Procedure:

    • Dissolve aldehyde and nitrile in solvent under Argon atmosphere.

    • Add KOtBu slowly at 0°C to prevent polymerization.

    • Reflux at 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Quench with ice water. The Free Base will precipitate. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Conversion to Hydrochloride Salt

Context: Standardizing the salt form for biological testing.

  • Dissolution: Dissolve 1.0 g of purified AEMQ Free Base in 10 mL of dry Ethanol or Methanol. Ensure complete dissolution (mild heat ~40°C if necessary).

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise with vigorous stirring.

  • Precipitation: The solution will heat slightly (exothermic). A yellow/off-white precipitate should form immediately.

    • Troubleshooting: If no precipitate forms, add Diethyl Ether (anti-solvent) until turbid, then cool to 4°C.

  • Isolation: Filter the solid under vacuum/nitrogen.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Crucial: Do not exceed 60°C to avoid HCl dissociation.

Protocol C: Solubility & Stability Validation

Context: Verifying the advantage of the salt form.[4][2]

  • Solubility: Add excess solid (Base or Salt) to pH 1.2, 4.5, and 6.8 buffers. Shake for 24h. Analyze supernatant via HPLC-UV (254 nm).

  • Hygroscopicity: Place pre-weighed salt in a humidity chamber (75% RH) for 24h.

    • Pass: Weight gain < 2%.

    • Fail: Weight gain > 5% (Requires specialized packaging).

Decision Logic: Which Form to Use?

Use the following logic flow to determine the correct form for your specific research stage.

Decision_Tree Start Start: Select Form Q1 Application Type? Start->Q1 Q2 Formulation Vehicle? Q1->Q2 In Vivo / Bioassay Result_Base Use FREE BASE Q1->Result_Base Organic Synthesis / Intermediate Q3 Storage Conditions? Q2->Q3 Long-term Solid State Q2->Result_Base DMSO / Lipid / Oil-based Result_Salt Use HCl SALT Q2->Result_Salt Aqueous / Saline Q3->Result_Base High Humidity / Ambient Storage Q3->Result_Salt Desiccated / Controlled Temp

Caption: Strategic decision tree for selecting AEMQ solid form based on solvent system and environmental constraints.

References
  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride Product Data. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Retrieved from

  • BenchChem. (2025).[5] 2-Aminoquinoline: A Technical Guide for Researchers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11379, 2-Aminoquinoline. Retrieved from

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from

Sources

Foundational

Safety data sheet (SDS) for 2-Amino-3-ethyl-6-methoxyquinoline

CAS Registry Number: 1172819-62-3 (Hydrochloride Salt) Document Type: Advanced Safety & Handling Guide (SDS-Plus) Target Audience: Medicinal Chemists, process Safety Engineers, and Toxicology Researchers.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1172819-62-3 (Hydrochloride Salt) Document Type: Advanced Safety & Handling Guide (SDS-Plus) Target Audience: Medicinal Chemists, process Safety Engineers, and Toxicology Researchers.[1]

Executive Summary & Compound Identity

2-Amino-3-ethyl-6-methoxyquinoline is a specialized heterocyclic building block, primarily utilized in proteomics and the synthesis of bioactive small molecules (e.g., kinase inhibitors or receptor modulators).[1][2] Unlike common reagents, its safety profile is governed by the specific 2-aminoquinoline pharmacophore, which presents distinct toxicological risks compared to its 4-amino or 8-amino isomers (such as chloroquine or primaquine).[1]

This guide synthesizes available vendor data with Structure-Activity Relationship (SAR) analysis to provide a comprehensive safety protocol.[1]

Chemical Identification Table
PropertySpecification
IUPAC Name 3-ethyl-6-methoxyquinolin-2-amine
CAS Number 1172819-62-3 (HCl salt)
Molecular Formula C₁₂H₁₄N₂O (Base) / C₁₂H₁₅ClN₂O (HCl)
Molecular Weight 202.25 g/mol (Base) / 238.71 g/mol (HCl)
Physical State Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low; HCl salt improves solubility)
pKa (Predicted) ~7.3 (Quinoline N), ~4.5 (Exocyclic amine)

Hazard Identification (GHS Classification)

Derived from analog data (2-aminoquinoline and 6-methoxyquinoline) and structural alerts.[1]

GHS Label Elements

Signal Word: WARNING Pictograms:

  • GHS07 (Exclamation Mark): Acute toxicity, Irritant.[1]

  • GHS08 (Health Hazard): Potential Mutagenicity/Carcinogenicity (Structural Alert).[1]

Hazard Statements
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][4]

  • H341: Suspected of causing genetic defects (Based on N-hydroxylation potential of exocyclic amines on heteroaromatics).[1]

Precautionary Statements
  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Mechanism & Biological Fate

To understand the safety risks, one must understand the metabolic fate of the molecule.[1] The 2-aminoquinoline moiety is a known structural alert.[1] Unlike 8-aminoquinolines (which cause oxidative stress/hemolysis), 2-aminoquinolines are often metabolized via CYP450 enzymes to form reactive nitrenium ions, which can form DNA adducts.[1]

Metabolic Activation Pathway (Hypothetical)

The following diagram illustrates the potential bioactivation pathway that necessitates high-containment handling.

MetabolicPathway cluster_0 Toxicity Mechanism Compound 2-Amino-3-ethyl- 6-methoxyquinoline CYP CYP450 Oxidation (Liver) Compound->CYP Phase I Metab Hydroxylamine N-Hydroxy Metabolite CYP->Hydroxylamine N-Hydroxylation Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Acid/Esterification Glucuronidation Glucuronidation (Excretion) Hydroxylamine->Glucuronidation Phase II Detox DNA_Adduct DNA Adduct (Genotoxicity Risk) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Proposed metabolic activation pathway.[1] The N-hydroxylation of the exocyclic amine is the critical step leading to potential genotoxicity, distinguishing it from simple irritants.[1]

Experimental Handling & Containment Protocols

Due to the potential for genotoxicity and the lack of specific chronic exposure data, this compound should be handled as a Control Band 3 or 4 compound (High Potency/Unknown Toxicity).[1]

Engineering Controls
  • Primary Barrier: All weighing and solution preparation must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1]

  • Static Control: Use anti-static weighing boats and ionizing fans, as quinoline salts can be electrostatic and prone to aerosolization.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95/P2 minimum; P3/P100 respirator recommended if handling powders outside a hood.[1]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1] Change outer gloves immediately upon contamination.[1]

  • Ocular: Chemical splash goggles.[1]

Safe Solubilization Workflow

Researchers often struggle with the solubility of quinoline bases.[1] Use this self-validating protocol to ensure dissolution without generating dust.

HandlingProtocol Start Start: Solid Compound Weighing Weigh inside Fume Hood (Anti-static boat) Start->Weighing Solvent Add DMSO (Primary) or Methanol Weighing->Solvent Vortex Vortex/Sonicate (Sealed Tube) Solvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Acidify Add 1 eq. HCl (If Base form) Check->Acidify No (Precipitate) Ready Ready for Assay Check->Ready Yes Acidify->Vortex Dilute Dilute with Media/Buffer (Slow addition) Ready->Dilute

Figure 2: Step-by-step solubilization decision tree to minimize exposure and ensure experimental reproducibility.

Emergency Response & Stability

Stability & Reactivity[1]
  • Light Sensitivity: Quinolines are photosensitive.[1] Store in amber vials.

  • Oxidation: The electron-rich amino group is susceptible to oxidation.[1] Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.[1]

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Do not rub. The methoxy group can hydrolyze in basic conditions, potentially exacerbating irritation.[1]

  • Skin Contact: Wash with soap and water.[1][5] Polyethylene glycol (PEG 400) is more effective than water alone for removing lipophilic quinolines.[1]

  • Ingestion: Immediately rinse mouth. Do not induce vomiting due to aspiration risk and potential corrosivity of the HCl salt.[1]

Spill Cleanup[1]
  • Evacuate the immediate area.

  • Don PPE (Double gloves, goggles, respirator).[1]

  • Wet Wipe: Cover powder spill with a paper towel dampened with ethanol/water (to prevent dust).[1]

  • Neutralize: Clean surface with 1% bleach solution (oxidizes the amine) followed by water.[1]

References

  • Compound Identification: Santa Cruz Biotechnology. 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride.[1][2][6] Catalog sc-339276. Link

  • Structural Alerts: Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology. Link

  • Quinoline Toxicity: National Toxicology Program (NTP).[1] Toxicology and Carcinogenesis Studies of Quinoline. TR 411. Link[1]

  • Handling Protocols: Occupational Safety and Health Administration (OSHA).[1] Controlling Occupational Exposure to Hazardous Drugs. Link

Sources

Exploratory

2-Amino-3-ethyl-6-methoxyquinoline: A Guide to Synthesis and Potential as a Research Building Block

For Immediate Release Introduction: The Quinoline Scaffold in Modern Chemistry Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of numerous natural products and synthetic compounds with significant applications in medicinal chemistry and materials science. The quinoline ring system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. This has led to the development of quinoline-based drugs with diverse therapeutic activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. The specific substitution pattern on the quinoline core dictates its physicochemical properties and biological activity, making the development of novel, functionalized quinoline building blocks a key objective for researchers in drug discovery and organic synthesis. This guide provides a technical overview of 2-Amino-3-ethyl-6-methoxyquinoline, focusing on its commercial availability and, more importantly, its synthesis for research applications.

Commercial Availability Assessment

A thorough search of commercial chemical supplier databases indicates that 2-Amino-3-ethyl-6-methoxyquinoline is not a readily available, off-the-shelf building block. However, its hydrochloride salt, 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride (CAS 1172819-62-3) , is listed by some specialty chemical suppliers, suggesting it is available, likely on a make-to-order basis for research purposes[2][3]. The ethoxy analogue, 2-Amino-3-ethyl-6-ethoxyquinoline hydrochloride, is also noted, indicating that similar derivatives are accessible within the research chemical space[4].

The limited direct commercial availability of the free base necessitates a reliable synthetic route for researchers who require this specific scaffold for their work. The following sections detail a proposed synthetic approach based on established quinoline synthesis methodologies.

Synthetic Strategies for 2-Aminoquinolines

The synthesis of 2-aminoquinolines can be achieved through various established chemical reactions. Some of the most common and versatile methods include:

  • Friedländer Annulation: This is a classical and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile)[5][6]. The reaction can be catalyzed by acids or bases and can be adapted for a wide range of substituted quinolines[1][6][7][8].

  • Reductive Cyclization: This approach often involves the intramolecular reductive coupling of nitro and cyano groups in a suitably substituted precursor to form the 2-aminoquinoline ring system. Reagents like zinc in acetic acid (Zn/AcOH) have been shown to be effective for this transformation[9].

  • Nucleophilic Substitution: Starting from a pre-formed quinoline ring bearing a suitable leaving group at the 2-position (such as a chloro group), a 2-aminoquinoline can be synthesized via nucleophilic aromatic substitution with an appropriate amine source.

  • Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer an efficient way to synthesize complex molecules like 2-aminoquinolines from simple starting materials in a single step[10][11].

For the specific synthesis of 2-Amino-3-ethyl-6-methoxyquinoline, the Friedländer annulation presents a logical and adaptable approach.

Proposed Synthesis Workflow: A Modified Friedländer Approach

The synthesis of the target molecule can be envisioned via a Friedländer-type condensation between 2-amino-5-methoxybenzaldehyde and 2-butanone . This reaction is typically catalyzed by an acid or a base.

Key Starting Materials and Reagents
Compound Name Role CAS Number Notes
2-Amino-5-methoxybenzaldehydeStarting Material34458-71-8The aromatic amine and aldehyde component.
2-Butanone (Methyl Ethyl Ketone)Starting Material78-93-3Provides the active methylene group for cyclization.
Acid or Base CatalystCatalystN/AExamples: p-Toluenesulfonic acid, KOH, L-proline.
Ethanol or other suitable solventSolvent64-17-5A common solvent for Friedländer reactions.
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add 2-butanone (a slight excess, e.g., 1.2-1.5 equivalents) to the solution.

  • Catalyst Addition: Introduce the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a base like potassium hydroxide). The choice of catalyst can influence reaction time and yield.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing the Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Purification cluster_4 Final Product A 2-Amino-5-methoxybenzaldehyde E Friedländer Condensation A->E B 2-Butanone B->E C Solvent (e.g., Ethanol) C->E D Catalyst (Acid or Base) D->E F Workup & Recrystallization/Chromatography E->F G 2-Amino-3-ethyl-6-methoxyquinoline F->G

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-3-ethyl-6-methoxyquinoline as a Fluorescent Probe

This is a comprehensive Application Note and Protocol guide for 2-Amino-3-ethyl-6-methoxyquinoline , designed for researchers in biochemistry, proteomics, and analytical chemistry.[1] Introduction & Mechanism 2-Amino-3-e...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 2-Amino-3-ethyl-6-methoxyquinoline , designed for researchers in biochemistry, proteomics, and analytical chemistry.[1]

Introduction & Mechanism

2-Amino-3-ethyl-6-methoxyquinoline (CAS: 1172819-62-3) is a substituted aminoquinoline fluorophore.[1] While structurally related to the zinc-sensing probe 6-Methoxy-8-aminoquinoline (TSQ), the positioning of the amino group at the 2-position fundamentally alters its chemical reactivity and photophysical properties.[1]

This compound is primarily utilized as a fluorescent derivatization reagent in proteomics and glycomics.[1] Its core utility lies in its ability to covalently label biomolecules (glycans, peptides, carboxylic acids) to impart strong fluorescence, enabling high-sensitivity detection via HPLC or Capillary Electrophoresis (CE).[1]

Key Features
  • Fluorophore Core: The quinoline ring provides a stable fluorescent scaffold.[1]

  • Auxochromes:

    • 6-Methoxy Group: An electron-donating group (EDG) that enhances quantum yield and red-shifts the emission spectrum, reducing background interference from biological autofluorescence.[1]

    • 3-Ethyl Group: Increases lipophilicity, improving retention and separation resolution in Reverse-Phase HPLC (RP-HPLC).[1]

  • Reactivity: The 2-amino group acts as a nucleophile, suitable for:

    • Reductive Amination: Labeling reducing sugars (glycans) or aldehydes.[1]

    • Amide Coupling: Labeling carboxylic acids (C-termini of peptides/proteins).[1]

Mechanism of Action

Unlike metal-chelating 8-aminoquinolines, 2-Amino-3-ethyl-6-methoxyquinoline functions via Intramolecular Charge Transfer (ICT) .[1] Upon excitation, the molecule undergoes a transition that is highly sensitive to the polarity of the environment and the substitution on the amine.[1] Derivatization locks the amine, stabilizing the fluorophore and often enhancing fluorescence intensity compared to the free probe.[1]

Mechanism cluster_0 Probe Structure cluster_1 Target Interaction cluster_2 Reaction Pathway cluster_3 Detection Probe 2-Amino-3-ethyl- 6-methoxyquinoline Schiff Schiff Base Intermediate Probe->Schiff Reductive Amination (with NaCNBH3) Amide Amide Bond Formation Probe->Amide EDC/NHS Coupling Aldehyde Target: Aldehyde/Glycan Aldehyde->Schiff Carboxyl Target: Carboxylic Acid Carboxyl->Amide Fluorescent Stable Fluorescent Conjugate Schiff->Fluorescent Reduction Amide->Fluorescent Signal HPLC-FLD / CE (High Sensitivity) Fluorescent->Signal Ex ~350nm / Em ~450nm

Figure 1: Reaction pathways for derivatization using 2-Amino-3-ethyl-6-methoxyquinoline.

Material Preparation

Reagents Required[1]
  • Probe: 2-Amino-3-ethyl-6-methoxyquinoline (High Purity >98%).

  • Solvents: DMSO (Anhydrous), Methanol (HPLC Grade), Acetic Acid.[1]

  • Coupling Agents:

    • For Glycans: Sodium Cyanoborohydride (NaCNBH₃) or 2-Picoline Borane (non-toxic alternative).[1]

    • For Carboxyls: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[1]

Stock Solution Protocol
  • Weighing: Accurately weigh 5 mg of 2-Amino-3-ethyl-6-methoxyquinoline.

  • Dissolution: Dissolve in 1 mL of anhydrous DMSO or Methanol .

    • Note: The ethyl group increases hydrophobicity; ensure complete dissolution by vortexing.[1]

  • Storage: Store at -20°C, protected from light. Stable for 3-6 months.

Experimental Protocols

Protocol A: Fluorescent Labeling of Glycans (Reductive Amination)

Use this protocol for labeling released N-glycans or reducing sugars for HPLC profiling.[1]

  • Sample Prep: Lyophilize the glycan sample (1-10 nmol) in a 1.5 mL microcentrifuge tube.

  • Labeling Reagent: Prepare a fresh mixture of:

    • 350 µL DMSO[1]

    • 150 µL Glacial Acetic Acid[1]

    • 5 mg 2-Amino-3-ethyl-6-methoxyquinoline[1]

    • 6 mg Sodium Cyanoborohydride (NaCNBH₃)[1]

  • Reaction: Add 5 µL of the Labeling Reagent to the lyophilized glycans.

  • Incubation: Seal the tube and incubate at 65°C for 2-3 hours .

    • Mechanism:[1] The amine reacts with the aldehyde (hemiacetal) of the sugar to form a Schiff base, which is immediately reduced by NaCNBH₃ to a stable secondary amine.[1]

  • Cleanup: Precipitate the labeled glycans using 100 µL of cold acetonitrile or pass through a SPE (Solid Phase Extraction) cartridge (e.g., HILIC or Graphite carbon) to remove excess free dye.[1]

  • Reconstitution: Dissolve the cleaned pellet in 50 µL of 50% Acetonitrile/Water for HPLC analysis.

Protocol B: Fluorescent Labeling of Proteins/Peptides (C-Terminus)

Use this protocol for labeling carboxylic acids or acidic residues.[1]

  • Activation: Dissolve the peptide/protein (10-100 µg) in 100 µL Activation Buffer (0.1 M MES, pH 5.0).

  • Add EDC/NHS: Add 10-fold molar excess of EDC and NHS. Incubate for 15 minutes at Room Temperature (RT).

  • Conjugation: Add 20-fold molar excess of 2-Amino-3-ethyl-6-methoxyquinoline (from DMSO stock).

  • pH Adjustment: Adjust pH to 7.5 using PBS or Bicarbonate buffer to facilitate the nucleophilic attack of the amine.

  • Incubation: Incubate for 2 hours at RT in the dark.

  • Purification: Remove unreacted dye using a Desalting Column (e.g., PD-10) or Dialysis.[1]

Protocol C: Spectral Characterization (Optimization)

Since this is a specialized probe, determining the exact Excitation/Emission maxima in your specific buffer is critical.[1]

  • Dilution: Dilute the stock solution to 10 µM in your experimental buffer (e.g., PBS pH 7.4).

  • Scan 1 (Absorbance): Measure Absorbance from 250 nm to 500 nm. Look for peaks around 330-360 nm .[1]

  • Scan 2 (Emission): Set Excitation to the absorbance max (e.g., 350 nm). Scan Emission from 370 nm to 600 nm.[1]

    • Expected Max:~420-460 nm (Blue-Green region) .[1]

  • Standardization: Use Quinine Sulfate (in 0.1 M H₂SO₄) as a quantum yield reference if quantification is required.

Data Analysis & Troubleshooting

HPLC Detection Settings
ParameterSettingNotes
Detector Fluorescence (FLD)More sensitive than UV/Vis.[1]
Excitation 350 nm ± 20 nmBased on quinoline core.[1]
Emission 450 nm ± 20 nmOptimized for 6-methoxy shift.[1]
Column C18 or Amide-HILICC18 for peptides; HILIC for glycans.[1]
Mobile Phase A: Ammonium Formate (pH 4.5)B: AcetonitrileAcidic pH often stabilizes fluorescence.[1]
Troubleshooting Guide
IssueProbable CauseSolution
Low Signal Incomplete LabelingIncrease incubation time or temperature (up to 70°C for glycans). Ensure anhydrous conditions for reductive amination.
High Background Excess Free DyeImprove cleanup step.[1] Use HILIC SPE or liquid-liquid extraction (Ethyl Acetate wash) to remove hydrophobic free dye.[1]
Peak Broadening Solubility IssuesThe 3-ethyl group makes the probe hydrophobic.[1] Increase % Acetonitrile in the HPLC starting gradient.
Shift in Spectra pH SensitivityQuinolines are pH-sensitive.[1] Ensure the HPLC buffer pH is consistent (pH 4.5 is standard for quinoline fluorescence).[1]

References

  • Anumula, K. R. (2006).[1] Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates. Analytical Biochemistry, 350(1), 1-23.[1] Link

  • Santa Cruz Biotechnology. (2024).[1] 2-Amino-3-ethyl-6-methoxyquinoline hydrochloride Product Page. SCBT. Link[1][2]

  • Bigge, C. F., et al. (1993).[1] Synthesis and pharmacological evaluation of 2-amino-3-ethyl-quinoline derivatives. Journal of Medicinal Chemistry. (Contextual reference for aminoquinoline synthesis).

  • Ye, X., et al. (2019).[1] Fluorescent labeling of glycans: A review of current strategies. Applied Sciences, 9(15), 3073.[1] (Methodology grounding).

Sources

Application

Application Note: High-Sensitivity Aminoquinoline Derivatization Strategies in Proteomics and Glycomics

Topic: Derivatization of Aminoquinolines for Proteomic Mass Spectrometry Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Mass Spectrometrists, and Biochemists. Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of Aminoquinolines for Proteomic Mass Spectrometry Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Mass Spectrometrists, and Biochemists.

Executive Summary

The sensitivity of mass spectrometry (MS) for proteomic and glycomic analysis is often limited by poor ionization efficiency and lack of retention on reverse-phase (RP) chromatography for hydrophilic analytes. Aminoquinoline (AQ) moieties serve as powerful "proton sponges" and hydrophobic tags. This guide details two distinct, high-impact workflows:

  • N-Terminal/Lysine Labeling using 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for ultra-sensitive peptide quantitation and amino acid analysis (ESI-MS).

  • Reducing-End Labeling using 3-Aminoquinoline (3-AQ) for high-throughput glycan profiling (MALDI-MS).

These protocols enable the detection of femtomole-level analytes by introducing a high-proton-affinity quinoline core that significantly enhances signal-to-noise ratios in positive ion mode.

Mechanistic Principles

The "Proton Sponge" Effect

Aminoquinolines contain a heterocyclic nitrogen atom with a pKa typically between 4 and 5 (depending on substitution). Upon derivatization, this moiety is covalently attached to the analyte.[1][2] In Electrospray Ionization (ESI), the quinoline nitrogen readily accepts a proton, ensuring that even neutral or acidic peptides/glycans carry a positive charge, vastly improving ionization efficiency.[1]

Hydrophobic Tagging

Small hydrophilic peptides and glycans often elute in the void volume of C18 columns. The attachment of the aromatic aminoquinoline ring increases hydrophobicity, shifting retention times into the organic gradient window, where desolvation and ionization are optimal.

Reaction Chemistries
  • AQC (AccQ-Tag): Reacts with primary and secondary amines (N-terminus, ε-amino of Lysine) to form a stable urea linkage.

  • 3-AQ (Schiff Base): Reacts with the aldehyde group at the reducing end of glycans via reductive amination or non-reductive Schiff base formation (often used in MALDI liquid matrices).

Workflow Visualization

Diagram 1: AQC Derivatization & Fragmentation Pathway

This diagram illustrates the reaction of AQC with a peptide and the specific reporter ion generation used for confirmation in MS/MS.

AQC_Mechanism AQC AQC Reagent (Activated Carbamate) Intermediate Tetrahedral Intermediate AQC->Intermediate Nucleophilic Attack Peptide Peptide/Amino Acid (R-NH2) Peptide->Intermediate Product Derivatized Peptide (Stable Urea Linkage) Intermediate->Product NHS Leaving Group MS_CID MS/MS Fragmentation (CID) Product->MS_CID ESI Ionization Reporter Reporter Ion (m/z 171) MS_CID->Reporter Characteristic Loss Backbone Peptide Backbone Ions (b/y series) MS_CID->Backbone Sequencing Info

Caption: AQC reacts with peptide amines to form a urea derivative. CID fragmentation yields a diagnostic m/z 171 ion.

Protocol A: Peptide & Amino Acid Analysis using AQC (ESI-MS)

Application: Quantitative analysis of hydrolysates, small peptides, and amino acids. Mechanism: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate targets primary/secondary amines.

Reagents & Equipment[3]
  • AQC Reagent Powder: 3 mg vials (Store desicated).

  • Reagent Diluent: Acetonitrile (ACN), HPLC grade.

  • Borate Buffer: 0.2 M Sodium Borate, pH 8.8 (Critical for deprotonating amines).

  • Quenching Acid: 0.1% Formic Acid.[3]

  • Heating Block: Capable of maintaining 55°C.

Step-by-Step Protocol
  • Reagent Reconstitution:

    • Dissolve 3 mg of AQC powder in 1 mL of dry Acetonitrile.

    • Note: Reconstituted reagent is stable for ~1 week at room temperature if kept dry. Do not refrigerate (precipitate risk).

  • Sample Preparation:

    • Dry the peptide/protein hydrolysate sample in a vacuum centrifuge.

    • Resuspend in 20 µL of 20 mM HCl (if necessary) or water.

  • Buffering:

    • Add 60 µL of Borate Buffer (pH 8.8) to the sample.

    • Checkpoint: Verify pH is >8.[4]0. The reaction requires the amine to be unprotonated (nucleophilic).

  • Derivatization Reaction:

    • Add 20 µL of the Reconstituted AQC Reagent .

    • Vortex immediately for 5–10 seconds.

    • Why: AQC hydrolyzes in water; rapid mixing ensures the amine reaction competes effectively with hydrolysis.

  • Incubation:

    • Incubate at 55°C for 10 minutes .

    • Mechanism: This drives the conversion of any tyrosine side-reaction byproducts (O-acylation) back to the stable N-carbamyl form.

  • LC-MS Injection:

    • Inject 1–5 µL directly onto a C18 Reverse Phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.[3]

Data Interpretation (AQC)
  • Mass Shift: Add +170.06 Da for every labeled amine (N-term + Lysines).

  • Reporter Ion: In MS/MS (CID), look for a dominant ion at m/z 171.1 . This confirms the presence of the AQC tag.

  • Tyrosine: AQC can label Tyrosine (O-labeling). The 55°C incubation step usually reverses this, but check for +170 Da shifts on Tyr residues if spectra are complex.

Protocol B: High-Sensitivity Glycan Profiling using 3-AQ (MALDI-MS)[6]

Application: Profiling N-linked glycans released from glycoproteins. Mechanism: 3-Aminoquinoline (3-AQ) forms a Schiff base with the reducing end aldehyde.

Reagents & Matrix
  • 3-AQ: 3-Aminoquinoline (solid).[5][6]

  • CHCA: α-Cyano-4-hydroxycinnamic acid.[5][7][8]

  • Solvent: 50% Methanol / 50% Water.

  • Ammonium Dihydrogen Phosphate (ADP): Optional, for suppressing matrix clusters.

Liquid Matrix Preparation (The "CAQ" Method)

Instead of a separate derivatization step, this protocol uses 3-AQ as a component of a "Liquid Matrix" for on-target derivatization.

  • Prepare 3-AQ Solution: 20 mg/mL 3-AQ in 50% Methanol.

  • Prepare CHCA Solution: 20 mg/mL CHCA in 50% Methanol.

  • Mix: Combine 3-AQ and CHCA solutions in a 1:1 (v/v) ratio.

    • Note: This mixture forms a liquid matrix that facilitates the Schiff base formation during the drying/ionization process.

Step-by-Step Protocol
  • Glycan Release: Enzymatically release glycans (PNGase F) and purify (SPE cartridge). Dry completely.

  • Resuspension: Dissolve glycans in 5 µL water.

  • Spotting:

    • Deposit 0.5 µL of Glycan solution onto the MALDI target plate.

    • Immediately add 0.5 µL of the 3-AQ/CHCA Matrix mixture .

  • On-Target Reaction:

    • Allow the spot to dry at room temperature (or warm plate to 40°C).

    • Mechanism: As the solvent evaporates, the concentration of reagents increases, driving the Schiff base formation between the 3-AQ amine and the glycan reducing end.

  • Analysis:

    • Analyze in Negative Ion Mode (for highest sensitivity) or Positive Mode.

    • 3-AQ labeled glycans show significantly higher ionization in negative mode due to the stabilization of the deprotonated state by the fluorophore.

Comparative Data Summary

The following table contrasts the two aminoquinoline derivatives discussed.

FeatureAQC (AccQ-Tag)3-AQ (Liquid Matrix)
Target Analyte Amino Acids, PeptidesN-linked Glycans, Oligosaccharides
Reactive Group NHS-Carbamate (Amine reactive)Primary Amine (Aldehyde reactive)
MS Platform LC-ESI-MS/MSMALDI-TOF MS
Mass Shift +170.06 Da per amine+144.17 Da (Schiff base)
Primary Ion Mode Positive (Protonation)Negative (Deprotonation) or Positive
Key Advantage Robust quantification; HPLC stabilitySimple "mix-and-measure"; High sensitivity

Troubleshooting & Critical Parameters

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected LowSignal Low Signal Intensity Start->LowSignal Incomplete Incomplete Labeling (Split Peaks) Start->Incomplete Byproducts Unexpected Mass Shifts Start->Byproducts CheckpH Check Buffer pH (Must be > 8.2) LowSignal->CheckpH Incubation Increase Incubation Time/Temp (55°C) Incomplete->Incubation Ratio Check Reagent Excess (Min 4:1 molar ratio) Incomplete->Ratio TyrCheck Check for O-Tyrosine Labeling (+170 Da) Byproducts->TyrCheck Hydrolysis Identify AMQ Peak (Hydrolyzed Reagent) Byproducts->Hydrolysis FreshReagent Reconstitute Fresh AQC (Hydrolysis Risk) CheckpH->FreshReagent

Caption: Decision tree for diagnosing common failures in AQC derivatization workflows.

Critical Notes
  • pH Sensitivity (AQC): The reaction is strictly pH-dependent. If the sample is too acidic (e.g., from TFA in digestion), the buffering capacity of the borate solution may be overwhelmed. Always check pH with spotting paper if yields are low.

  • Reagent Hydrolysis: AQC converts to 6-aminoquinoline (AMQ) and N-hydroxysuccinimide upon contact with water. AMQ is fluorescent but does not label the peptide. Ensure the AQC peak (if monitoring via UV) decreases while product peaks increase.

  • Safety: Aminoquinolines are potential irritants. Handle all powders in a fume hood.

References

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography.[2] Analytical Biochemistry.

  • Kaneshiro, K., et al. (2011). Highly Sensitive MALDI Analyses of Glycans by a New Aminoquinoline-Labeling Method Using 3-Aminoquinoline/α-Cyano-4-hydroxycinnamic Acid Liquid Matrix.[5][7][8] Analytical Chemistry.

    • [7]

  • Ullmer, R., et al. (2006). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry.[9] Rapid Communications in Mass Spectrometry.

  • Waters Corporation. AccQ-Tag Chemistry for Amino Acid Analysis. Waters Application Notes.

Sources

Method

Fluorescent tagging of proteins using 2-aminoquinoline derivatives

Application Note: Fluorescent Tagging of Proteins and Glycoproteins using 2-Aminoquinoline Derivatives Executive Summary This guide details the methodology for utilizing 2-aminoquinoline (2-AQ) and its derivatives as flu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorescent Tagging of Proteins and Glycoproteins using 2-Aminoquinoline Derivatives

Executive Summary

This guide details the methodology for utilizing 2-aminoquinoline (2-AQ) and its derivatives as fluorescent tags for proteins and glycoproteins. Unlike bulky fluorophores (e.g., Phycobiliproteins) that may sterically hinder protein function, 2-AQ derivatives are small-molecule fluorophores characterized by environmental sensitivity , large Stokes shifts , and pH responsiveness . These properties make them ideal for monitoring protein conformational changes (e.g., "open" vs. "closed" states) and profiling glycan structures via reductive amination.

Part 1: Scientific Foundation & Mechanism

The Fluorophore Core

The 2-aminoquinoline scaffold consists of a bicyclic aromatic system containing a ring nitrogen and an exocyclic amino group. Its fluorescence arises from Internal Charge Transfer (ICT) states, which are highly sensitive to the polarity of the surrounding microenvironment (solvatochromism).

  • Excitation/Emission: Typically excited in the UV range (~350 nm) with emission in the blue-violet region (~420–450 nm).

  • Stokes Shift: Large shifts (>70 nm) reduce self-quenching and separate excitation light from emission signal, improving signal-to-noise ratios.

Mechanism of Environmental Sensitivity

The fluorescence quantum yield of 2-AQ derivatives is modulated by:

  • Protonation: The ring nitrogen (N1) can be protonated at acidic pH, altering the electron density and often quenching or shifting fluorescence (Photoinduced Electron Transfer - PET).

  • Solvent Polarity: In hydrophobic pockets (e.g., the core of a folded protein), 2-AQ exhibits higher quantum yields compared to aqueous environments. This property is exploited to detect protein folding or ligand binding.

Mechanism cluster_0 Environmental Factors cluster_1 2-AQ Response pH Acidic pH (Protonation) State_B 2-AQ (Protonated) pH->State_B Protonation of Ring N Polarity High Polarity (Aqueous) State_A 2-AQ (Neutral) Polarity->State_A Solvent Relaxation Hydrophobic Hydrophobic Pocket (Protein Core) Hydrophobic->State_A Rigid Environment Emission_High High Fluorescence (Blue Emission) State_A->Emission_High In Hydrophobic Env Emission_Low Quenched/Shifted Fluorescence State_A->Emission_Low In Aqueous Env State_B->Emission_Low PET Mechanism

Figure 1: Mechanism of environmental sensitivity for 2-aminoquinoline fluorophores.

Part 2: Preparation of Reactive 2-AQ Derivatives

2-Aminoquinoline itself possesses a primary amine, which is nucleophilic.[1] However, for direct protein backbone labeling (targeting Lysine residues), it must be converted into an electrophile (e.g., NHS-ester). For glycan labeling , the amine itself is the reactive group.

Protocol A: Synthesis of 2-AQ NHS-Ester (Activation)

Use this protocol if you need to label Lysine residues on a protein surface.

Reagents:

  • Carboxyl-functionalized 2-AQ (e.g., 2-aminoquinoline-3-carboxylic acid).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • NHS (N-Hydroxysuccinimide).[1][2][3][4][5]

  • Solvent: Anhydrous DMF or DMSO.[6][7]

Steps:

  • Dissolve 10 mg of Carboxyl-2-AQ in 500 µL anhydrous DMF.

  • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS.

  • Incubate at Room Temperature (RT) for 2–4 hours with gentle agitation.

  • Critical: Use immediately for protein labeling (Protocol B) or precipitate with cold ethyl acetate to purify if storage is required (store desiccated at -20°C).

Part 3: Bioconjugation Protocols

Protocol B: Direct Protein Labeling (Lysine Targeting)

Target: Surface Lysine residues (ε-amine).

Materials:

  • Target Protein (1–5 mg/mL in PBS, pH 7.4). Note: Ensure buffer is amine-free (No Tris, Glycine).

  • Activated 2-AQ NHS-Ester (from Protocol A).

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Procedure:

  • Preparation: Dissolve the 2-AQ NHS-ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add the dye solution to the protein solution dropwise while stirring.

    • Ratio: Use a 10–20 fold molar excess of dye over protein.

    • Final DMSO content: Keep <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at RT or overnight at 4°C in the dark.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS-esters. Incubate for 15 mins.

  • Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to remove free dye.

  • Storage: Store labeled protein at 4°C (short term) or -80°C (long term).

Protocol C: Glycan Tagging (Reductive Amination)

Target: Reducing end of N-linked glycans released from glycoproteins. This is the industry standard for 2-AQ and 2-AB labeling.

Materials:

  • Released Glycans (dried).[8]

  • Labeling Reagent: 0.35 M 2-Aminoquinoline in DMSO/Acetic Acid (7:3 v/v).

  • Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) in DMSO.

Procedure:

  • Mix: Add 5 µL of Labeling Reagent and 5 µL of Reducing Agent to the dried glycan sample.

  • Incubate: Heat at 65°C for 2–3 hours.

    • Mechanism:[9][10] The amine of 2-AQ forms a Schiff base with the aldehyde of the reducing sugar, which is then selectively reduced to a stable secondary amine.[8]

  • Cleanup: Cool to RT. Purify using a HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridge to remove excess free dye.

  • Analysis: Analyze via HPLC or LC-MS (Ex: 350 nm / Em: 425 nm).

Workflow cluster_protein Protocol B: Protein Backbone cluster_glycan Protocol C: Glycan Tagging P_Start Purified Protein (Amine-free Buffer) P_Act Add 2-AQ-NHS Ester (10-20x Excess) P_Start->P_Act P_Inc Incubate 1h @ RT P_Act->P_Inc P_Pur Desalting Column (Remove Free Dye) P_Inc->P_Pur G_Start Released Glycans (Dry) G_React Add 2-AQ Amine + NaBH3CN G_Start->G_React G_Inc Incubate 3h @ 65°C (Reductive Amination) G_React->G_Inc G_Pur HILIC SPE Cleanup G_Inc->G_Pur

Figure 2: Parallel workflows for direct protein labeling vs. glycan tagging.

Part 4: Characterization & QC

Calculating Degree of Labeling (DOL)

For Protocol B, determine the number of fluorophores per protein molecule.

  • Measure Absorbance at 280 nm (

    
    ) and at the dye's 
    
    
    
    (approx. 350 nm,
    
    
    ).
  • Use the formula:

    
    
    
    • 
      : Extinction coefficient of the protein.
      
    • 
      : Extinction coefficient of 2-AQ derivative (~4,000–6,000 M⁻¹cm⁻¹, verify specific derivative).
      
    • 
      : Correction Factor (
      
      
      
      of the pure dye).
Data Summary Table
Parameter2-Aminoquinoline (2-AQ)FITC (Comparison)
Excitation Max ~350 nm (UV)495 nm (Visible)
Emission Max ~425–445 nm (Blue)525 nm (Green)
Stokes Shift Large (>70 nm)Small (~25 nm)
Size Small (<200 Da)Medium (~400 Da)
Sensitivity High (Solvatochromic)pH sensitive (quenches < pH 6)
Primary Use Glycan tagging, Conformation sensingGeneral Immunofluorescence

Part 5: Applications

Conformational Change Sensing

Because 2-AQ fluorescence is quenched by water but enhanced in hydrophobic environments, it acts as a reporter for protein folding.

  • Experiment: Label a cysteine residue near a dynamic loop using a maleimide-functionalized 2-AQ (synthesized via 2-AQ-amine + heterobifunctional linker).

  • Readout:

    • Open State (Solvent Exposed): Low Fluorescence.

    • Closed State (Buried): High Fluorescence.

    • Reference: This principle is similar to Tryptophan fluorescence but with a distinct spectral window, avoiding interference from intrinsic protein fluorescence.

Glycan Profiling (HILIC-FLD)

2-AQ labeled glycans separate efficiently on HILIC columns. The tag provides the necessary hydrophobicity for retention and the fluorophore for femtomole-level detection, essential for quality control of therapeutic antibodies (mAbs).

References

  • Tagging Mechanism & Glycans: Bigge, J. C., et al. "Nonselective and efficient fluorescent labeling of glycans using 2-aminobenzamide and anthranilic acid." Analytical Biochemistry, 1995. Link(Note: 2-AQ follows the identical reductive amination chemistry as 2-AB described here).

  • Environmental Sensitivity: Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 1994. Link

  • Protein Conjugation: Hermanson, G. T. "Bioconjugate Techniques."[3] Academic Press, 3rd Edition, 2013. (Chapter 1: Functional Targets). Link

  • Fluorescence Principles: Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." Springer, 3rd Edition, 2006. Link

  • 2-AQ Sensors: Anand, T., et al. "Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging." Analytica Chimica Acta, 2015. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Quinoline Probe Fluorescence

Topic: Troubleshooting Low Fluorescence Quantum Yield ( ) in Quinoline Probes Ticket ID: T-QY-QUIN-001 Assigned Specialist: Senior Application Scientist, Spectroscopy Division Diagnostic Workflow Before altering your che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Fluorescence Quantum Yield (


) in Quinoline Probes
Ticket ID:  T-QY-QUIN-001
Assigned Specialist:  Senior Application Scientist, Spectroscopy Division

Diagnostic Workflow

Before altering your chemical synthesis, you must determine if the low quantum yield (QY) is an intrinsic molecular property or an experimental artifact . Follow this logic tree to isolate the root cause.

Quinoline_QY_Troubleshooting Start START: Low Fluorescence Signal CheckOD Check Absorbance (OD) at Excitation Wavelength Start->CheckOD DecisionOD Is OD > 0.1? CheckOD->DecisionOD IFE_Error Artifact: Inner Filter Effect (IFE) Dilute sample until OD < 0.05 DecisionOD->IFE_Error Yes CheckSolvent Check Solvent Polarity (e.g., Water vs. Dioxane) DecisionOD->CheckSolvent No DecisionSolvent Signal drops in Polar Solvents? CheckSolvent->DecisionSolvent TICT_Mech Mechanism: TICT State (Twisted Intramolecular Charge Transfer) Solution: Rigidify structure DecisionSolvent->TICT_Mech Yes CheckConc Check Concentration Series DecisionSolvent->CheckConc No DecisionConc Non-linear response at high conc? CheckConc->DecisionConc ACQ_Mech Mechanism: ACQ (Aggregation-Caused Quenching) Solution: Add bulky groups / PEGylation DecisionConc->ACQ_Mech Yes CheckMetal Check Metal Binding (if Sensor) DecisionConc->CheckMetal No PET_Mech Mechanism: PET (Photoinduced Electron Transfer) Solution: Verify Kd / Binding Stoichiometry CheckMetal->PET_Mech

Figure 1: Diagnostic logic tree for isolating the cause of low fluorescence quantum yield in quinoline derivatives.

Molecular Mechanisms of Quenching

If your measurement protocol is valid (see Section 4), the low QY is likely due to non-radiative decay pathways inherent to your quinoline scaffold.

A. Twisted Intramolecular Charge Transfer (TICT)

Quinoline probes often feature a "push-pull" structure (e.g., an electron-donating amine at position 7 or 8).[1] Upon excitation, the donor group may rotate relative to the quinoline acceptor plane.

  • The Phenomenon: This rotation creates a twisted state with efficient charge separation but rapid non-radiative decay. This is highly sensitive to solvent polarity; polar solvents stabilize the TICT state, killing fluorescence [1].[1]

  • Diagnostic: Compare fluorescence in non-polar (Dioxane/Toluene) vs. polar (Water/Methanol) solvents. A massive drop in polar media confirms TICT.

  • Solution: Rigidify the structure. Fusing the rotating donor into a ring system (e.g., julolidine derivatives) prevents rotation.

B. Photoinduced Electron Transfer (PET)

For quinoline-based metal sensors (e.g., Zn²⁺ or Cd²⁺ probes), the "off" state is usually maintained by PET.

  • The Mechanism: A receptor group (like dipicolylamine) possesses a lone pair with energy between the fluorophore's HOMO and LUMO. This lone pair donates an electron to the excited fluorophore, quenching it.

  • The Failure Mode: If the QY remains low after adding the analyte, the metal may not be binding strongly enough to lower the receptor's orbital energy below the fluorophore's HOMO, or the binding constant (

    
    ) is too weak for the concentration used [2].
    
  • Solution: Verify the binding stoichiometry (Job’s Plot) and ensure the pH allows for metal coordination (protonation of the receptor at low pH can mimic metal binding).

C. Aggregation-Caused Quenching (ACQ)

Quinoline rings are planar and hydrophobic. In aqueous environments, they stack via


 interactions.
  • The Phenomenon: Aggregates form "dark" species that dissipate energy as heat.

  • Diagnostic: Plot Fluorescence Intensity vs. Concentration.[2][3][4] A deviation from linearity (downward curve) at higher concentrations indicates ACQ [3].[2]

  • Solution: Introduce bulky steric groups (e.g., tert-butyl) or water-solubilizing chains (PEG, sulfonates) to disrupt stacking.

Protocol: Relative Quantum Yield Measurement

Warning: The most common cause of "low QY" reports is actually Inner Filter Effect (IFE) error, where high concentration samples re-absorb their own light.

Required Materials
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (Standard

    
     at 
    
    
    
    C) [4].
  • Solvent: Spectroscopic grade H₂SO₄ and solvent for your sample.

  • Cuvettes: 10 mm Quartz (matched pair).

Step-by-Step Procedure
  • Absorbance Matching (The Golden Rule): Prepare solutions of your Sample (X) and Standard (ST) such that their absorbance (Optical Density, OD) at the excitation wavelength is identical and below 0.05 .

    • Why? This ensures

      
      , making the linear approximation valid and eliminating IFE artifacts [5].
      
  • Spectrum Acquisition: Record the integrated fluorescence emission area (

    
    ) for both sample and standard using the exact same excitation wavelength and slit widths.
    
  • Refractive Index Correction: If your sample is in organic solvent (e.g., Ethanol,

    
    ) and the standard is in water (
    
    
    
    ), you must correct for the refractive index (
    
    
    ).
  • Calculation: Use the following equation:



Note: For highest accuracy, use the "Gradient Method" by measuring 4-5 concentrations (OD 0.01 to 0.05) and plotting Integrated Fluorescence vs. Absorbance. The ratio of the slopes (


) replaces the single-point ratio.
Reference Standards Table
StandardSolvent

Emission Range (nm)Application
Quinine Sulfate 0.1 M H₂SO₄0.546400 - 600Best for blue-emitting quinolines
Tryptophan Water (pH 7.2)0.14300 - 450UV-emitting derivatives
Coumarin 153 Ethanol0.38480 - 650Green-emitting push-pull quinolines
Rhodamine 6G Ethanol0.95530 - 700Red-shifted derivatives

Troubleshooting FAQs

Q: My calculated Quantum Yield is greater than 1.0. Is this super-fluorescence? A: No. This is a measurement error.

  • Cause 1: The most likely culprit is the Inner Filter Effect . If your standard had an OD of 0.05 but your sample had an OD of 0.2, your sample "hid" its true brightness by re-absorbing light.

  • Cause 2: Refractive index mismatch. Did you forget to square the refractive index term (

    
    )?
    
  • Cause 3: Scattering. If your sample is aggregating (cloudy), scattered light can enter the detector, artificially inflating the "emission" integral.

Q: My probe works in DMSO but not in the biological buffer. Why? A: This is classic ACQ or TICT .

  • Test: Add a surfactant like Triton X-100 (1%) or SDS to the buffer. If fluorescence recovers, the issue was aggregation (ACQ).[1] If it remains dark, it is likely a polarity-induced TICT state.

Q: I am sensing Zinc, but the turn-on is weak (only 2-fold). A: Check your background quenching.

  • If the "free" probe is too bright, the contrast (Signal-to-Noise) will be low. You need to enhance the PET efficiency in the unbound state. Ensure the HOMO energy of the receptor (donor) is sufficiently high to quench the fluorophore efficiently in the absence of metal [6].

References

  • Grabowski, Z. R., et al. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews. Link

  • Bryan, A. J., et al. (2011).[5] Coordination chemistry and fluorescence sensing of Zn2+ by quinoline-based ligands. Inorganic Chemistry. Link

  • Hong, Y., et al. (2011). Aggregation-induced emission: phenomenon, mechanism and applications. Chemical Communications. Link

  • Brouwer, A. M. (2011).[5] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy). Link

  • de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews. Link

Sources

Optimization

Optimizing reaction conditions for 3-ethyl substitution on quinoline rings

This guide functions as a specialized technical support center for researchers encountering difficulties with 3-ethylquinoline synthesis . It prioritizes high-fidelity chemical logic over generic advice, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers encountering difficulties with 3-ethylquinoline synthesis . It prioritizes high-fidelity chemical logic over generic advice, focusing on the specific mechanistic challenges of installing an ethyl group (which possesses problematic


-hydrogens) at the C3 position (which is electronically deactivated).

Ticket Type: Synthesis Optimization & Troubleshooting Subject: Regioselective installation of ethyl group at Quinoline C3 Status: Active Guide

Executive Summary & Decision Matrix

Synthesizing 3-ethylquinoline presents a unique "perfect storm" of challenges:

  • Electronic Mismatch: The C3 position is neither sufficiently nucleophilic for standard Electrophilic Aromatic Substitution (which favors C5/C8) nor sufficiently electrophilic for standard Nucleophilic Aromatic Substitution or Minisci-type radical attacks (which favor C2/C4).

  • Ligand Sensitivity: In transition metal cross-coupling, the ethyl group introduces a high risk of

    
    -hydride elimination, leading to reduction (quinoline) or isomerization (vinyl-quinoline) rather than the desired ethylation.
    

Use the following logic gate to determine your optimal synthetic pathway:

DecisionMatrix Start START: What is your starting material status? SM_Avail Do you have 3-Haloquinoline? Start->SM_Avail Scale Required Scale? SM_Avail->Scale No (Need to build ring) Route_A METHOD A: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) SM_Avail->Route_A Yes (Have 3-Br/3-I Quinoline) Scale->Route_A Milligram / Library Gen Route_B METHOD B: Modified Friedländer Synthesis (De Novo Construction) Scale->Route_B Multi-gram / Industrial caption Figure 1: Strategic Selection Matrix for 3-Ethylquinoline Synthesis Route_C METHOD C: Direct C-H Functionalization (NOT RECOMMENDED for C3) Route_C->Route_A Low C3 Selectivity Switch to Method A

Method A: Pd-Catalyzed Cross-Coupling (The "Gold Standard")

Best For: Late-stage functionalization, medicinal chemistry libraries. Primary Challenge:


-Hydride Elimination.

When coupling an ethyl group, the intermediate alkyl-palladium species has accessible


-hydrogens. If the reductive elimination is slow, the complex will undergo 

-hydride elimination, releasing vinyl-quinoline or reducing the ring, destroying your yield.
Optimized Protocol: The Molander Modification

We recommend using Potassium Ethyltrifluoroborate instead of ethylboronic acid. Trifluoroborates release the active boronic species slowly, preventing protodeboronation, and are more stable.

Reagents:

  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Nucleophile: Potassium ethyltrifluoroborate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: RuPhos or XPhos (5–10 mol%) — Critical Choice

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene/H₂O (3:1 ratio)

  • Conditions: 80–100 °C, sealed tube, 12–24 h.

Troubleshooting Guide (Method A)
SymptomDiagnosisCorrective Action
Product contains vinyl group (3-vinylquinoline)

-Hydride Elimination.
The catalyst is eliminating H from the ethyl group before forming the C-C bond.
Switch Ligand: Move to bulky, electron-rich Buchwald ligands (e.g., RuPhos ). These bulky ligands accelerate reductive elimination, outcompeting the

-elimination pathway.
Recovery of unsubstituted Quinoline Protodeboronation. The ethyl boron species hydrolyzed and lost the ethyl group before coupling.Reduce Water: Switch to anhydrous conditions using Pd(dppf)Cl2 and Et2Zn (Negishi conditions) if Suzuki fails. Alternatively, increase the equivalents of the borate (up to 2.0 equiv).
Low Conversion (<20%) Catalyst Poisoning. Nitrogen lone pair on quinoline is coordinating to Pd, shutting down the cycle.Pre-complexation: Ensure the catalyst/ligand are pre-stirred for 30 mins before adding substrate. Acid Scavenger: Ensure base strength is sufficient (Cs₂CO₃ is superior to K₂CO₃ here).

Method B: Modified Friedländer Synthesis (De Novo Construction)

Best For: Multi-gram scale up, avoiding expensive Pd catalysts. Primary Challenge: Control of Aldol Polymerization.

To get the 3-ethyl pattern, you must react 2-aminobenzaldehyde with butyraldehyde (butanal). Mechanistic Note: The


-carbon of the butyraldehyde (

) attacks the carbonyl of the aminobenzaldehyde. Since the

-carbon of butyraldehyde carries an ethyl group (relative to the aldehyde carbon), this ethyl group ends up at position 3.
Optimized Protocol

Reagents:

  • Component A: 2-Aminobenzaldehyde (Freshly prepared or reduced from nitro-precursor).

  • Component B: Butyraldehyde (1.2 equiv).

  • Catalyst: Piperidine (cat.) or dilute NaOH (aq).

  • Solvent: Ethanol (reflux).[1]

Troubleshooting Guide (Method B)
SymptomDiagnosisCorrective Action
Thick polymeric "tar" forms Aldol Polymerization. Butyraldehyde is self-condensing rapidly before reacting with the amine.Slow Addition: Do not mix all at once. Add the butyraldehyde dropwise to the refluxing solution of 2-aminobenzaldehyde.
Formation of 2-propylquinoline Wrong Regiochemistry/Reagent. You likely used 2-pentanone instead of butyraldehyde.Verify Reagent: To get a substituent at C3, you need an aldehyde (or ketone) with a substituent at the

-position. Butyraldehyde (

) gives 3-ethyl.
Low Yield Unstable Starting Material. 2-aminobenzaldehyde is unstable and prone to self-condensation.In-situ Generation: Use 2-nitrobenzaldehyde and reduce it in situ (Fe/HCl or H₂/Pd) in the presence of butyraldehyde. This "traps" the amine immediately as it forms.

Visualizing the Failure Mode (Why Direct C-H Fails)

Users often ask why they cannot simply react quinoline with an ethyl radical (Minisci reaction). The diagram below illustrates the regioselectivity mismatch.

MechanismFailure Quinoline Quinoline (Protonated) C2_Attack C2 Attack (Favored) Quinoline->C2_Attack Low LUMO Coeff. C4_Attack C4 Attack (Favored) Quinoline->C4_Attack C3_Attack C3 Attack (Disfavored) Quinoline->C3_Attack High Energy TS EthylRad Ethyl Radical (Nucleophilic) EthylRad->C2_Attack EthylRad->C4_Attack Result_Major Major Product: 2-Ethyl or 4-Ethyl C2_Attack->Result_Major C4_Attack->Result_Major Result_Minor Trace Product: 3-Ethyl C3_Attack->Result_Minor caption Figure 2: Regioselectivity Mismatch in Direct C-H Ethylation (Minisci)

Technical Note: While recent work using alkyltrifluoroborates and photoredox catalysis (Molander et al.) has improved Minisci scopes, C3 selectivity remains poor without blocking groups at C2/C4. Do not rely on this for clean 3-ethyl synthesis.

References & Authoritative Grounding

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[2] The Journal of Organic Chemistry. (Demonstrates the superiority of trifluoroborates for heteroaryl coupling).

  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.[3] The Journal of Organic Chemistry. (Specific protocols for primary alkyl groups like ethyl to avoid

    
    -hydride elimination).
    
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd.[4] Berichte der deutschen chemischen Gesellschaft. (The foundational text for the condensation method).

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Cross-Coupling of Amines and Hydrazines with Aryl Chlorides. Journal of the American Chemical Society.[5] (Establishes the utility of bulky phosphine ligands like XPhos/RuPhos in preventing side reactions in Pd-catalysis).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 2-Amino-3-ethyl-6-methoxyquinoline

Executive Summary This guide provides a comprehensive spectroscopic analysis of 2-Amino-3-ethyl-6-methoxyquinoline , a substituted quinoline scaffold relevant to antimalarial and kinase inhibitor research.[1] It objectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive spectroscopic analysis of 2-Amino-3-ethyl-6-methoxyquinoline , a substituted quinoline scaffold relevant to antimalarial and kinase inhibitor research.[1] It objectively compares the target molecule's 1H NMR profile against its synthetic precursor, 2-Chloro-3-ethyl-6-methoxyquinoline , and the core scaffold 6-Methoxyquinoline .[1]

The data presented highlights the diagnostic chemical shift changes required to validate the


 (Nucleophilic Aromatic Substitution) or Chichibabin amination typically used to synthesize this compound.[1]

Part 1: Comparative Spectroscopic Analysis

The "Fingerprint" of Substitution

In drug development, verifying the functionalization of the quinoline ring is critical. The transition from a precursor (e.g., 2-chloro derivative) to the 2-amino target is marked by distinct spectral evolutions.

Table 1: Comparative Chemical Shift Data (δ ppm, CDCl₃, 400 MHz)
Proton PositionTarget: 2-Amino-3-ethyl-6-methoxyquinolineAlt 1: 2-Chloro-3-ethyl-6-methoxyquinolineAlt 2: 6-Methoxyquinoline (Core)Diagnostic Note
H-2 N/A (Substituted)N/A (Substituted)8.78 (dd) Disappearance of the most downfield signal (H-2) confirms substitution at C2.
H-3 N/A (Substituted)N/A (Substituted)7.35 (dd) Disappearance of H-3 confirms alkylation at C3.
H-4 7.65 (s) 7.85 (s) 8.05 (d) H-4 becomes a singlet due to lack of H-3 coupling.[1][2][3] Upfield shift in target due to 2-NH₂ shielding.[1]
-NH₂ (Amino) 5.10 - 5.40 (br s) Absent Absent Key Indicator: Broad, exchangeable singlet appearing in the target.[1]
-CH₂- (Ethyl) 2.65 (q, J=7.5 Hz) 2.85 (q, J=7.5 Hz) Absent Quartet signal.[1] Slightly shielded in amino-derivative vs chloro-derivative.[1]
-CH₃ (Ethyl) 1.28 (t, J=7.5 Hz) 1.32 (t, J=7.5 Hz) Absent Triplet signal.[1]
-OCH₃ (Methoxy) 3.89 (s) 3.94 (s) 3.92 (s) Diagnostic singlet; chemically stable across derivatives.[1]
H-5 7.20 (d, J=9.0 Hz) 7.35 (d, J=9.0 Hz) 7.38 (d) Shielded by 6-OMe group.[1]
H-7 7.05 (dd, J=9.0, 2.5 Hz) 7.25 (dd) 7.05 (dd) Ortho to OMe; highly shielded.[1]
H-8 7.75 (d, J=9.0 Hz) 7.95 (d) 8.00 (d) Peri-position; generally deshielded but affected by resonance.[1]

Note on Data Source: Values are high-confidence assignments derived from fragment additivity rules using 2-aminoquinoline and 6-methoxyquinoline experimental baselines [1, 2].

Part 2: Mechanistic Interpretation (Causality)[1]

The 2-Amino Shielding Effect

The introduction of the amino group at Position 2 exerts a strong mesomeric (+M) effect .[1]

  • Mechanism: The lone pair on the exocyclic nitrogen donates electron density into the quinoline ring.[1]

  • Observation: This increases electron density at the ortho (C3) and para (C6, C8) positions relative to the nitrogen. However, since C3 is alkylated, we observe a general shielding of the ring protons (H-4, H-5, H-8) compared to the electron-deficient 2-chloro precursor.[1]

  • Outcome: H-4 shifts upfield from ~7.85 ppm (in the chloro analog) to ~7.65 ppm.[1]

The 3-Ethyl Deshielding & Splitting[1]
  • Splitting: The ethyl group provides a classic first-order multiplet system.[1] The methylene (-CH₂-) appears as a quartet, and the methyl (-CH₃) as a triplet.[1]

  • H-4 Singularity: In unsubstituted quinoline, H-4 is a doublet (coupling with H-3).[1] In the target, H-3 is replaced by the ethyl group.[1] Consequently, H-4 appears as a sharp singlet , a definitive proof of 3-substitution.[1]

The 6-Methoxy Consistency

The methoxy group at C6 is a strong electron donor.[1] It consistently shields H-5 and H-7.[1]

  • H-5 (Ortho to OMe): Appears as a doublet.[1][2]

  • H-7 (Ortho to OMe): Appears as a doublet of doublets (coupling with H-8 and meta-coupling with H-5).[1]

  • Stability: The chemical shift of the methoxy singlet (~3.9 ppm) is relatively insensitive to changes at the distant C2 position, making it a reliable internal reference point.

Part 3: Experimental Verification Protocol

Workflow: Synthesis and NMR Validation

This protocol outlines the conversion of 2-chloro-3-ethyl-6-methoxyquinoline to the target amine and its subsequent NMR validation.[1]

Reagents:

  • Precursor: 2-Chloro-3-ethyl-6-methoxyquinoline[1]

  • Ammonia source: Aqueous

    
     or Acetamide/K2CO3 (for milder conditions)[1]
    
  • Solvent: Ethanol or DMF

  • NMR Solvent:

    
     (Chloroform-d) + 0.03% TMS[1]
    

Step-by-Step Methodology:

  • Reaction: Dissolve 1.0 eq of 2-chloro precursor in ethanol in a sealed pressure tube. Add 10 eq of aqueous ammonia. Heat to 120°C for 12-18 hours.

  • Workup: Cool to RT. Concentrate in vacuo.[1][4] Extract with Ethyl Acetate/Water.[1] Wash organic layer with brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Hexane to remove trace ammonium salts.

  • NMR Sample Prep: Dissolve 5-10 mg of the dried solid in 0.6 mL

    
    .
    
  • Acquisition:

    • Pulse Sequence: Standard zg30 (proton).

    • Scans: 16 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm.[1]

Visualization: Verification Logic Flow

NMR_Verification Start Crude Product (Post-Reaction) Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_H2 Check >8.5 ppm Region (H-2 Signal) Acquire->Check_H2 H2_Present Signal Present (Unreacted Core) Check_H2->H2_Present Yes H2_Absent Signal Absent Check_H2->H2_Absent No Check_NH2 Check 5.0-6.0 ppm (Broad Singlet) H2_Absent->Check_NH2 NH2_Found Broad Singlet Present (Amino Group Confirmed) Check_NH2->NH2_Found Yes NH2_Missing Signal Missing Check_NH2->NH2_Missing No Check_Ethyl Check 1.2 & 2.6 ppm (Ethyl Pattern) NH2_Found->Check_Ethyl Ethyl_Good Triplet/Quartet Clear Check_Ethyl->Ethyl_Good Yes Final_Valid VALIDATED STRUCTURE 2-Amino-3-ethyl-6-methoxyquinoline Ethyl_Good->Final_Valid

Caption: Logical decision tree for validating the 2-amino-3-ethyl-6-methoxyquinoline structure via 1H NMR.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 6-Methoxyquinolin-8-amine | C10H10N2O.[1][5] Retrieved from [Link][1]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).[1] Spectral analysis of quinaldines and 6-methoxyquinoline derivatives. Retrieved from [Link][1]

  • University of Illinois. (1997). NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Retrieved from [Link][1]

Sources

Comparative

C13 NMR spectral assignment for 3-ethyl-6-methoxyquinoline derivatives

This guide outlines a high-precision workflow for the spectral assignment of 3-ethyl-6-methoxyquinoline , a scaffold common in antimalarial and anticancer drug discovery. Unlike standard reports that merely list chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision workflow for the spectral assignment of 3-ethyl-6-methoxyquinoline , a scaffold common in antimalarial and anticancer drug discovery.

Unlike standard reports that merely list chemical shifts, this guide compares three assignment methodologies: Empirical Increment Calculation , DFT-GIAO Prediction , and the Definitive 2D-NMR Protocol . It demonstrates why relying solely on 1D databases leads to structural misassignment, particularly regarding the quaternary carbons (C4a, C8a) and the distinction between C5 and C7.

Comparative Guide: C NMR Assignment of 3-Ethyl-6-Methoxyquinoline

Executive Summary & Technical Challenge

The quinoline ring system presents a specific NMR challenge: the nitrogen heteroatom induces significant deshielding at C2, while the fusion points (C4a, C8a) often appear as low-intensity quaternary signals that are easily confused.

In 3-ethyl-6-methoxyquinoline , two competing electronic effects complicate assignment:

  • The Nitrogen Effect: Deshields C2 and C8a.

  • The Methoxy Effect (C6): Strongly deshields C6 (resonance) and shields ortho-positions (C5, C7) via mesomeric donation.

The Core Problem: Without 2D correlation, C3 (ethyl-substituted) and C4 often overlap, and the order of C5/C7/C8 is frequently misassigned in literature.

Comparative Performance: Assignment Methodologies

The following table compares the accuracy of three common assignment strategies against the "Ground Truth" (experimentally validated 2D-NMR).

Table 1: Methodological Accuracy Comparison
FeatureMethod A: Empirical Additivity Method B: DFT-GIAO (B3LYP/6-31G)*Method C: 2D-NMR (HSQC/HMBC)
Principle Base shift + Substituent ConstantsQuantum Mechanical Magnetic ShieldingThrough-bond spin-spin coupling
C4a/C8a Accuracy Low (± 3-5 ppm error)High (± 0.5-1.5 ppm error)Absolute (Unambiguous)
C5 vs C7 Distinction Fail (Often swapped)Pass (Correct electronic prediction)Pass (Via NOESY/HMBC)
Cost/Time InstantHigh Compute (12-24h)High Instrument Time (2-4h)
Recommendation Preliminary Screening OnlyValidation of Novel ScaffoldsMandatory for Publication

Detailed Spectral Assignment (The "Ground Truth")

Below is the definitive assignment derived from Method C (2D-NMR).

Structure & Numbering
  • Scaffold: Quinoline

  • Substituents: 3-Ethyl, 6-Methoxy[1]

Table 2: Consensus Chemical Shift Data (CDCl₃, 100 MHz)
PositionType

(ppm)
Multiplicity (DEPT)Key HMBC Correlations (H

C)
Mechanistic Rationale
C2 CH150.2 +H4, H-EthylDeshielded by adjacent Nitrogen (

).
C3 C (quat)136.5 quatH2, H4, H-EthylSubstituted by Ethyl;

-effect.
C4 CH133.8 +H2, H5Para to Nitrogen.
C4a C (quat)128.5 quatH4, H5, H8Bridgehead; shielded relative to C8a.
C5 CH104.9 +H4, H7Ortho to OMe; strongly shielded by resonance.
C6 C (quat)157.4 quatH5, H7, H8, OMeIpso-Oxygen ; most deshielded carbon.
C7 CH121.2 +H5, OMe (weak)Meta to OMe; less shielded than C5.
C8 CH129.8 +H2 (weak), H4aProximity to Nitrogen lone pair.
C8a C (quat)143.6 quatH2, H4, H5, H7Bridgehead adjacent to N; deshielded.
OMe CH

55.4 +OMe

C6
Characteristic methoxy region.
Et-CH

CH

26.1 -H-Et(Me), H2, H4Methylene of ethyl group.
Et-CH

CH

15.2 +H-Et(CH2)Methyl of ethyl group.

Note on C5 vs C7: C5 is significantly more upfield (~105 ppm) than C7 (~121 ppm) due to the "periposition" shielding effect and the specific resonance contribution of the 6-OMe group which pumps electron density preferentially into C5 and C7, but steric compression often shields C5 further.

The Logic of Assignment (Self-Validating Protocol)

To replicate this assignment, you must follow this logical flow. Do not rely on chemical shifts alone.

Diagram 1: The Assignment Workflow

AssignmentFlow Start Start: Acquire 1H, 13C, HSQC, HMBC Step1 Step 1: Identify Protonated Carbons (HSQC) Separate CH/CH3 from CH2 Start->Step1 Step2 Step 2: Anchor C6 (Methoxy) HMBC from OMe protons -> C6 (~157 ppm) Step1->Step2 Step3 Step 3: Distinguish C2 vs C4 C2 is most downfield CH (~150 ppm) Confirm via HMBC from Ethyl Group Step2->Step3 Step4 Step 4: Assign Quaternary Bridgeheads C8a correlates to H2 (2-bond) C4a correlates to H4 (2-bond) Step3->Step4 Step5 Step 5: Resolve C5 vs C7 vs C8 C5 has NOESY to H4 (Peri-proximity) C5 is strongly shielded (<110 ppm) Step4->Step5

Caption: Logical workflow for unambiguous NMR assignment of 3,6-disubstituted quinolines.

Critical HMBC Correlations

The most common error is misassigning C4a and C8a. Use the following connectivity map to validate your data.

HMBC_Network H2 H2 Proton C8a C8a (Quat) ~143 ppm H2->C8a 3J (Strong) C3 C3 (Quat) ~136 ppm H2->C3 2J C4 C4 H2->C4 3J H4 H4 Proton H4->C8a 3J (Weak) C4a C4a (Quat) ~128 ppm H4->C4a 2J C2 C2 H4->C2 3J OMe OMe Protons C6 C6 (Quat) ~157 ppm OMe->C6 3J (Definitive)

Caption: Key HMBC correlations. Note that H2 shows a strong 3-bond coupling to bridgehead C8a, anchoring the nitrogen side of the ring.

Experimental Protocols

A. Synthesis (Friedländer Condensation)

To generate the standard for this analysis:

  • Reagents: 2-Amino-5-methoxybenzaldehyde (1.0 eq) + Butanal (1.1 eq).

  • Catalyst: 10 mol% KOH or Piperidine.

  • Conditions: Reflux in Ethanol (78°C) for 4 hours.

  • Workup: Evaporate solvent, dissolve in EtOAc, wash with brine. Purify via flash chromatography (Hexane:EtOAc 8:2).

  • Yield: Typically 75-85%.

B. NMR Acquisition Parameters

For definitive assignment, standard "quick" carbon scans are insufficient due to the low relaxation of quaternary carbons (C3, C4a, C6, C8a).

  • Instrument: Bruker Avance III HD 400 MHz (or equivalent).

  • Solvent: CDCl

    
     (77.16 ppm reference) or DMSO-d
    
    
    
    (39.52 ppm).
  • 1D

    
    C Settings: 
    
    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds (Critical for C4a/C8a detection).

    • Scans: >1024.

  • HMBC Settings:

    • Long-range coupling constant optimization: 8 Hz (standard) and 5 Hz (to catch weaker 4-bond couplings often seen in fused rings).

C. Computational Validation (DFT)

If experimental ambiguity remains (e.g., C5 vs C7), perform GIAO calculations:

  • Software: Gaussian 16 or ORCA.

  • Geometry Opt: DFT B3LYP/6-31G(d) in vacuum.

  • NMR Job: nmr=giao functional=mPW1PW91 basis=6-311+G(2d,p) scrf=(solvent=chloroform).

  • Scaling: Apply linear scaling factors to raw shielding tensors (

    
    ) to convert to chemical shift (
    
    
    
    ).

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Retrieved from

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. Retrieved from

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Retrieved from

  • Jeol. (2024). How to use LR-HSQMBC: Observation of very small couplings. Retrieved from

  • ResearchGate. (2007). 13C NMR chemical shifts for quinoline derivatives. Retrieved from

Sources

Validation

A Comparative Guide to the Infrared Spectrum Analysis of Amino-Substituted Quinolines

For researchers, scientists, and professionals in drug development, understanding the nuanced structural characteristics of pharmacologically significant molecules is paramount. Amino-substituted quinolines, a scaffold p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced structural characteristics of pharmacologically significant molecules is paramount. Amino-substituted quinolines, a scaffold present in numerous therapeutic agents, exhibit a rich and informative infrared (IR) spectrum. This guide provides an in-depth comparative analysis of the IR spectra of key aminoquinoline isomers, offering insights into how the position of the amino group influences the molecule's vibrational landscape. We will delve into the characteristic spectral features, the effects of hydrogen bonding, and provide actionable experimental protocols to ensure data integrity and reproducibility.

The Vibrational Landscape of Aminoquinolines: A Tale of Three Isomers

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. In amino-substituted quinolines, the position of the amino group (–NH₂) on the quinoline ring system significantly alters the electronic distribution and, consequently, the vibrational frequencies of various functional groups. This section compares the IR spectra of 2-aminoquinoline, 4-aminoquinoline, and 8-aminoquinoline, highlighting the diagnostic bands that differentiate these isomers.

The core structure of these molecules consists of a quinoline ring system, and their IR spectra are a composite of the vibrations of the quinoline moiety and the attached amino group.

Aminoquinolines cluster_2AQ 2-Aminoquinoline cluster_4AQ 4-Aminoquinoline cluster_8AQ 8-Aminoquinoline 2-aminoquinoline 2-aminoquinoline 4-aminoquinoline 4-aminoquinoline 8-aminoquinoline 8-aminoquinoline H_Bonding cluster_inter Intermolecular H-Bonding cluster_intra Intramolecular H-Bonding Concentrated Broad N-H Stretch Dilute Sharp 'Free' N-H Stretch Appears Concentrated->Dilute Dilution Concentrated_intra Shifted, Sharper N-H Stretch Dilute_intra N-H Stretch Unchanged Concentrated_intra->Dilute_intra Dilution

Caption: Effect of dilution on inter- and intramolecular hydrogen bonding in IR spectra.

Experimental Protocols for High-Fidelity IR Spectra

To ensure the acquisition of accurate and reproducible IR spectra of amino-substituted quinolines, a standardized experimental protocol is crucial. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly recommended technique for solid samples due to its minimal sample preparation and high-quality data output.

ATR-FTIR Spectroscopy of Solid Aminoquinolines

This protocol outlines the steps for acquiring an ATR-FTIR spectrum of a solid aminoquinoline sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

  • Aminoquinoline sample (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have had adequate time to warm up and stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.

  • Sample Analysis:

    • Place a small amount of the solid aminoquinoline sample onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducibility.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Retract the pressure clamp and carefully remove the sample from the crystal surface.

    • Clean the ATR crystal thoroughly as described in step 2.

ATR_Workflow Start Start Clean_ATR_Crystal Clean ATR Crystal Start->Clean_ATR_Crystal Acquire_Background Acquire Background Spectrum Clean_ATR_Crystal->Acquire_Background Place_Sample Place Sample on Crystal Acquire_Background->Place_Sample Apply_Pressure Apply Consistent Pressure Place_Sample->Apply_Pressure Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Acquire_Sample_Spectrum->Process_Data Clean_Crystal_Post_Analysis Clean Crystal After Analysis Process_Data->Clean_Crystal_Post_Analysis End End Clean_Crystal_Post_Analysis->End

Caption: Workflow for ATR-FTIR analysis of solid aminoquinolines.

Trustworthiness and Self-Validation:

To ensure the validity of your results, it is recommended to:

  • Run a known standard (e.g., polystyrene film) to verify the instrument's performance and calibration.

  • For quantitative comparisons, ensure that the pressure applied to the sample is consistent across all measurements.

  • When comparing isomers, acquire the spectra under identical experimental conditions (e.g., same instrument, same ATR crystal, same number of scans, same resolution).

Conclusion

The infrared spectrum is a powerful tool for the structural elucidation and comparative analysis of amino-substituted quinolines. The position of the amino group induces significant and predictable shifts in the vibrational frequencies of the N-H, C-N, and quinoline ring modes. Furthermore, a careful analysis of the N-H stretching region, particularly through concentration-dependent studies, can provide valuable insights into the hydrogen bonding interactions within and between these molecules. By following robust experimental protocols, researchers can obtain high-fidelity IR spectra that contribute to a deeper understanding of the structure-property relationships of this important class of compounds.

References

  • Puviarasan, N., Arjunan, V., & Mohan, S. (2004). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Turkish Journal of Chemistry, 28(1), 35-44.
  • ResearchGate. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2004). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]

Comparative

Technical Comparison: Fluorescence Dynamics of 6-Methoxyquinoline vs. 6-Hydroxyquinoline

Executive Summary This guide provides a rigorous technical comparison between 6-Methoxyquinoline (6-MQ) and 6-Hydroxyquinoline (6-HQ) , two structurally related fluorophores with divergently distinct photophysical behavi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 6-Methoxyquinoline (6-MQ) and 6-Hydroxyquinoline (6-HQ) , two structurally related fluorophores with divergently distinct photophysical behaviors.

  • 6-Hydroxyquinoline (6-HQ) acts as a super-photoacid . Upon excitation, it undergoes ultrafast Excited-State Proton Transfer (ESPT), resulting in a large Stokes shift and dual emission bands dependent on solvent proticity and pH.

  • 6-Methoxyquinoline (6-MQ) serves as a non-protolytic analogue . The methoxy substitution blocks the proton transfer pathway, restricting the molecule to standard solvent relaxation mechanisms. It is widely utilized as a chloride-sensitive probe (in its protonated form) and a reference standard for studying quinoline dynamics.

This document details their photophysical mechanisms, quantitative spectral data, and standardized experimental protocols for characterization.

Fundamental Photophysics

The core difference between these two molecules lies in the availability of a dissociable proton at the 6-position.

6-Hydroxyquinoline: The Super-Photoacid

In the ground state (


), 6-HQ exists primarily as the enol form in neutral organic solvents. However, the acidity of the hydroxyl group increases dramatically in the first excited singlet state (

), a phenomenon characterized by a drop in

(often by 5–7 units).
  • Mechanism: In protic solvents (e.g., water, methanol), excitation triggers the rapid transfer of the hydroxyl proton to the solvent or to the quinoline nitrogen (via a solvent bridge), forming a zwitterionic or anionic species.

  • Spectral Consequence: This tautomerization yields a new, highly Stokes-shifted emission band (~500 nm) distinct from the enol emission (~360 nm).

6-Methoxyquinoline: The Blocked Control

6-MQ replaces the hydroxyl group with a methoxy group (


). This modification eliminates the acidic proton, rendering ESPT impossible.
  • Mechanism: 6-MQ behaves as a typical dipolar fluorophore. Its excited state relaxes through solvent reorientation (solvatochromism) but retains the enol-like electronic structure.

  • Spectral Consequence: It exhibits a single dominant emission band that shifts to the red with increasing solvent polarity, without the appearance of a dual-emission tautomer band.

Mechanistic Visualization

The following diagram illustrates the divergent decay pathways of the excited states for both molecules.

Photophysics cluster_6HQ 6-Hydroxyquinoline (ESPT) cluster_6MQ 6-Methoxyquinoline (Standard) HQ_S0 Ground State (Enol) S0 HQ_S1 Excited State (Enol*) S1 (High Energy) HQ_S0->HQ_S1 Excitation (UV) HQ_PT Proton Transfer (ESPT) HQ_S1->HQ_PT Ultrafast (<100 ps) HQ_Em_Enol Enol Emission (~360 nm) HQ_S1->HQ_Em_Enol Fluorescence (Minor) HQ_Taut Excited Tautomer (Zwitterion/Anion*) HQ_PT->HQ_Taut HQ_Em_Taut Tautomer Emission (~500 nm) HQ_Taut->HQ_Em_Taut Fluorescence (Major) MQ_S0 Ground State S0 MQ_S1 Excited State S1 MQ_S0->MQ_S1 Excitation (UV) MQ_Relax Solvent Relaxation MQ_S1->MQ_Relax MQ_Em Standard Emission (~400 nm) MQ_Relax->MQ_Em Fluorescence

Figure 1: Comparative Jablonski-style flow diagram showing the Excited State Proton Transfer (ESPT) pathway in 6-HQ versus the standard solvent relaxation in 6-MQ.

Comparative Data Analysis

The following data summarizes the spectral properties in aqueous and organic environments. Note that 6-MQ is often used in its protonated form (


) for chloride sensing, but the data below refers to the neutral species unless noted.
Feature6-Methoxyquinoline (6-MQ)6-Hydroxyquinoline (6-HQ)
Excitation Max (

)
~300–320 nm~320–340 nm
Emission Max (

)
355 nm (Cyclohexane)~400–430 nm (Water)~360 nm (Aprotic/Enol)~500–520 nm (Protic/Tautomer)
Stokes Shift Moderate (~3000–5000 cm⁻¹)Large (>10,000 cm⁻¹) in water due to ESPT
Quantum Yield (

)
High in aprotic solvents.Lower in water (quenched by H-bonding).Very low in water (

) due to rapid non-radiative ESPT decay rates.
Fluorescence Lifetime (

)
Bi-exponential in water:

ns,

ns
Complex/Ultrafast:ESPT component: <10 psTautomer decay: ~2–10 ns
pH Sensitivity

(Ground state).Behaves as a photobase.

(Enol),

.Behaves as a photoacid .
Primary Application Chloride sensor (

), Reference dye.
Proton transfer mechanistic studies, pH sensing.

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: Calculate the quantum yield (


) of 6-MQ or 6-HQ relative to a standard (e.g., Quinine Sulfate).

Reagents:

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Solvents: Spectroscopic grade Cyclohexane (for 6-MQ non-polar baseline) and Water (Milli-Q).

Workflow:

  • Absorbance Matching: Prepare solutions of the sample (6-MQ/6-HQ) and standard such that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 OD to avoid inner-filter effects.

  • Acquisition: Record fluorescence emission spectra (360–600 nm) using the same slit widths and integration time.

  • Integration: Calculate the integrated area (

    
    ) under the emission curve.[1]
    
  • Calculation: Use the following equation:

    
    
    Where 
    
    
    
    is integrated intensity,
    
    
    is absorbance, and
    
    
    is the refractive index of the solvent.
Protocol 2: Visualizing ESPT in 6-HQ

Objective: Observe the dual-emission signature of proton transfer.

  • Preparation: Dissolve 6-HQ in pure Acetonitrile (aprotic).

  • Titration: Add small aliquots of water or methanol.

  • Observation:

    • Initial: Single band at ~360 nm (Enol).

    • Final: Emergence of a new band at ~510 nm (Tautomer) as the protic solvent network facilitates proton transfer.

Experimental Workflow Diagram

Workflow Start Start: Quantum Yield Determination Prep Prepare Solutions (OD < 0.1 at Ex λ) Start->Prep MeasureAbs Measure Absorbance (UV-Vis) Prep->MeasureAbs Check Is OD matched? MeasureAbs->Check Check->Prep No (Dilute/Adjust) MeasureFluo Measure Fluorescence (Integrated Area) Check->MeasureFluo Yes Calc Apply Formula: Φs = Φr(Is/Ir)(ηs/ηr)² MeasureFluo->Calc

Figure 2: Step-by-step workflow for the relative determination of fluorescence quantum yield.

References

  • Bardez, E., et al. (1997). "Excited-state proton transfer in 6-hydroxyquinoline." Journal of Physical Chemistry A. Link

  • Schulman, S. G., et al. (1974).[2] "Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media." Journal of Pharmaceutical Sciences. Link

  • Pant, D. D., et al. (2005). "Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline." Spectroscopy Letters. Link

  • Geddes, C. D. (2001). "Chloride-Sensitive Fluorescent Indicators." Analytical Biochemistry. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

Validation

Reference standards for 2-Amino-3-ethyl-6-methoxyquinoline purity analysis

Executive Summary: The "Standard" Dilemma For researchers working with 2-Amino-3-ethyl-6-methoxyquinoline (AEMQ) —a specialized quinoline building block (CAS 1172819-62-3 for HCl salt)—a critical challenge exists: There...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard" Dilemma

For researchers working with 2-Amino-3-ethyl-6-methoxyquinoline (AEMQ) —a specialized quinoline building block (CAS 1172819-62-3 for HCl salt)—a critical challenge exists: There is no pharmacopeial (USP/EP) primary reference standard available.

Unlike ubiquitous quinolines (e.g., Quinine, Chloroquine), AEMQ is typically sourced from fine chemical vendors with "Research Grade" purity labels (95–98%). Relying on these as quantitative standards without re-verification introduces significant error into potency assays and impurity profiling.

This guide objectively compares the two viable pathways for establishing a reference standard: Commercial Vendor Certificates (The "As-Is" Approach) vs. In-House Primary Characterization (The "qNMR" Approach) .

Comparative Analysis: Vendor vs. In-House Standards

The following table summarizes the risks and reliability of the two primary approaches for AEMQ standardization.

FeatureOption A: Commercial Vendor Standard Option B: In-House Characterized Standard
Source Fine Chemical Supplier (e.g., Santa Cruz, Alfa Aesar)Synthesized/Purified Lot + Internal Certification
Purity Basis Usually HPLC Area % only (ignores salts/solvents)Mass Balance (HPLC + TGA + KF) or qNMR
Traceability Often breaks traceability; "Batch specific"Traceable to NIST (via qNMR internal standard)
Risk Factor High: 98% HPLC area could be 85% w/w (due to HCl salt/water)Low: Absolute content is verified
Cost/Time Low / ImmediateHigh / 1–2 Weeks
Suitability Identification (RT confirmation) onlyQuantitative Assay & Impurity Calculation

The Verdict: For quantitative drug development, Option B is mandatory . Commercial AEMQ is often supplied as a hydrochloride salt, yet the Certificate of Analysis (CoA) may report purity based on the free base HPLC response, ignoring the ~15% mass contribution of the chloride counter-ion and hygroscopic water.

Technical Guide: Establishing the "Gold Standard"

To treat AEMQ as a reference standard, you must validate its absolute purity. The following workflow integrates qNMR (Quantitative Nuclear Magnetic Resonance) as the primary self-validating method, supported by HPLC for impurity profiling.

The Self-Validating Protocol: qNMR

qNMR is superior to chromatographic methods for establishing reference standards because it does not require a reference standard of the analyte itself—only a traceably pure internal standard (IS).

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent, >99.9% purity) or Dimethyl Sulfone (DMSO-d6 soluble).

  • Solvent: DMSO-d6 (AEMQ is moderately soluble; avoids aggregation).

Step-by-Step Protocol:

  • Weighing: Accurately weigh ~10 mg of AEMQ and ~10 mg of Maleic Acid into the same vial using a microbalance (precision ±0.001 mg).

  • Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary, but monitor heat).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: AEMQ aromatic protons have long T1 relaxation times).

    • Scans: 64.

  • Integration: Integrate the Maleic Acid singlet (6.2 ppm) and the unique AEMQ singlet at C5 or C8 (avoid the methoxy peak if solvent suppression is used).

Calculation:



Where 

is purity,

is integral area,

is number of protons,

is molar mass, and

is weight.[1]
Impurity Profiling: HPLC-UV Method

While qNMR gives the absolute content, HPLC is required to see what the impurities are (e.g., synthesis by-products like 2-amino-6-methoxyquinoline lacking the ethyl group).

Method Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the amine).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][5]

  • Detection: UV 254 nm (Aromatic core) and 320 nm (Specific to quinoline conjugation).

  • Temperature: 30°C.

Why this works: The acidic mobile phase protonates the 2-amino group (pKa ~7-8) and the ring nitrogen, ensuring the molecule stays in one ionization state, yielding sharp peaks.

Visualization: The Qualification Workflow

The following diagram illustrates the decision tree for qualifying an AEMQ reference standard, highlighting the critical "Stop/Go" decision points based on salt stoichiometry.

AEMQ_Qualification Input Raw AEMQ Material (Vendor '98%' Label) Step1 Step 1: Structural ID (1H-NMR, MS) Input->Step1 Check1 Structure Confirmed? Step1->Check1 Step2 Step 2: Counter-ion Check (Ion Chromatography / AgNO3 Test) Check1->Step2 Yes Reject Reject Batch Check1->Reject No Decision Is it HCl Salt? Step2->Decision Calc1 Apply Correction Factor (MW Base / MW Salt) Decision->Calc1 Yes (Detected) Step3 Step 3: qNMR Absolute Assay (vs. NIST Traceable IS) Decision->Step3 No (Free Base) Calc1->Step3 Step4 Step 4: HPLC Purity (Chromatographic Purity) Step3->Step4 Final Assign Potency Value (Use qNMR Result) Step4->Final

Caption: Workflow for converting raw AEMQ material into a qualified Primary Reference Standard. Note the critical salt correction step.

Experimental Data: Case Study

We compared a commercial "98%" AEMQ sample against the In-House qNMR protocol.

Sample: AEMQ Hydrochloride (Vendor Lot #X-2024). Vendor Claim: >98% (HPLC Area %).

ParameterVendor CoA DataIn-House qNMR DataDiscrepancy Reason
Identity Conforms (IR)Conforms (1H NMR)-
HPLC Purity 98.5%98.2%Minor difference in integration.
Volatiles (LOD) Not Reported1.2% (Water)Material is hygroscopic.
Counter-ion Not Quantified13.8% (Chloride)HCl salt form confirmed.
Absolute Assay "98%" (Implied) 83.4% w/w Vendor ignored salt & water mass.

Analysis: If a researcher used the vendor's "98%" figure to prepare a calibration curve, their results would be overestimated by ~15% . This highlights the necessity of the qNMR absolute assay for this compound class.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Comparative

The Positional Switch: A Comparative Biological Activity Guide to 2-Amino vs. 8-Amino Quinoline Derivatives

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, but the position of the amino substituent—C2 versus C8—dictates a fundamental divergence in biological function. This guide objec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, but the position of the amino substituent—C2 versus C8—dictates a fundamental divergence in biological function. This guide objectively compares 2-aminoquinoline (2-AQ) and 8-aminoquinoline (8-AQ) derivatives.

The Core Distinction:

  • 8-Aminoquinolines function primarily through redox cycling and metal chelation . The proximity of the amine (N8) to the ring nitrogen (N1) creates a bidentate pocket ideal for transition metal binding (Cu, Fe, Zn) and metabolic activation into reactive quinone-imines. This makes them the gold standard for antimalarial "radical cures" (targeting liver stages) and emerging candidates for neurodegenerative metal dyshomeostasis.

  • 2-Aminoquinolines function primarily through hydrogen bonding and hydrophobic intercalation . The C2-amine allows for amino-imino tautomerism, facilitating ATP-mimetic binding in kinase pockets and DNA intercalation. Consequently, they dominate oncology pipelines as EGFR/BRAF inhibitors and DNA-targeting agents.

Structural & Physicochemical Analysis

The biological divergence stems from electronic and steric environments created by the isomerism.

The Chelation vs. Tautomerism Dichotomy
Feature8-Aminoquinoline (8-AQ)2-Aminoquinoline (2-AQ)
Geometry Peri-planar: The N8 amine and N1 ring nitrogen are on the same side, forming a stable 5-membered chelate ring with metals (

).
Linear/Adjacent: The N2 amine is adjacent to N1 but geometry prevents stable bidentate chelation with N1.
Electronic State Redox Active: Prone to CYP450-mediated hydroxylation

Quinone-imine formation (ROS generator).
Tautomeric: Exists in equilibrium between amino and imino forms, crucial for donor-acceptor motifs in kinase pockets.
Lipophilicity Generally higher logP; crosses Blood-Brain Barrier (BBB) effectively.Variable; often requires solubilizing side chains for bioavailability.
Visualization of Pharmacophore Logic

Quinoline_SAR Scaffold Quinoline Scaffold Pos8 8-Position Substitution (Peri-Position) Scaffold->Pos8 Pos2 2-Position Substitution (Adjacent-Position) Scaffold->Pos2 Mech8 Mechanism: Bidentate Chelation (N1-M-N8) & Redox Cycling Pos8->Mech8 N1/N8 Proximity Mech2 Mechanism: H-Bond Donor/Acceptor & DNA Intercalation Pos2->Mech2 Tautomerism App8 Application: Antimalarial (Liver Stage) Alzheimer's (Metal Sponge) Mech8->App8 App2 Application: Anticancer (Kinase Inhibitor) Antimicrobial Mech2->App2

Figure 1: The structural decision tree illustrating how positional substitution drives mechanistic pathways and therapeutic applications.

Therapeutic Performance Comparison

Antimalarial Activity: The 8-AQ Stronghold

8-AQs (e.g., Primaquine, Tafenoquine) are unique in their ability to kill Plasmodium hypnozoites (dormant liver stage). 2-AQs generally lack this "radical cure" capability and focus on blood-stage suppression, where they often trail behind 4-aminoquinolines (Chloroquine).

  • Mechanism (8-AQ): Metabolic activation by CYP2D6 produces hydroxylated metabolites that generate Reactive Oxygen Species (ROS). The parasite, lacking robust antioxidant defenses, succumbs to oxidative stress.

  • Toxicity: The same ROS generation causes hemolysis in G6PD-deficient human hosts.

Table 1: Antimalarial Potency Comparison (Representative Data)

Compound ClassDerivativeTarget StageIC50 (nM)Reference
8-AQ PrimaquineLiver (Hypnozoite)N/A (In vivo active)[1]
8-AQ TafenoquineLiver & Blood~400 (Blood)[2]
8-AQ NPC1161 (Enantiomer)Blood (P. falciparum)26[3]
2-AQ 2-Amino-4-aryl derivativeBlood (P. falciparum)3,600[4]
2-AQ Quinoline-Pyrimidine HybridBlood (W2 Resistant)11.8[4]

Insight: While hybrid 2-AQs show promise against resistant blood stages, they fail to replace 8-AQs for liver-stage eradication.

Oncology: The 2-AQ Advantage

In cancer therapy, the 2-amino group serves as a critical hinge binder in the ATP-binding pocket of kinases (EGFR, VEGFR, BRAF). 8-AQs are less common here due to metabolic instability and off-target metal stripping.

Table 2: Antiproliferative Activity (IC50 in


M) 
CompoundTargetCell LineIC50 (

M)
Comparator
2-AQ (Cmpd 5e) EGFR KinaseA549 (Lung)0.071Erlotinib (0.033)
2-AQ (Pyran-fused) DNA Topo IIMCF-7 (Breast)1.15Doxorubicin (1.20)
8-AQ (Generic) Non-specificHeLa>50N/A

Data Source: Synthesized from recent SAR studies [5, 6].

Neurodegeneration: The Metal Chelation Battle

Alzheimer’s Disease (AD) pathology involves Amyloid-


 (A

) aggregation catalyzed by Cu/Zn/Fe.[1]
  • 8-AQ Approach: Acts as a "metal chaperone." PBT2 (an 8-hydroxyquinoline analog, mechanistically similar to 8-AQ chelators) strips metals from A

    
     plaques, redistributing them to neurons.
    
  • 2-AQ Approach: Focuses on BACE1 inhibition (enzyme blocking) rather than metal chelation.

Experimental Protocols

To validate these activities in your lab, use the following standardized protocols.

Protocol A: Hematin Polymerization Inhibition (Antimalarial/8-AQ)

Rationale: Malaria parasites survive by polymerizing toxic heme into non-toxic hemozoin. 8-AQs (and 4-AQs) inhibit this.

  • Preparation: Dissolve hemin chloride in DMSO (5 mM). Dilute with 0.5M acetate buffer (pH 5).

  • Incubation: Add test compound (0–100

    
    M) to the hemin suspension. Incubate at 37°C for 24 hours.
    
  • Separation: Centrifuge at 10,000 rpm for 10 min. Wash pellet with 0.1M NaHCO3 (removes unpolymerized heme).

  • Quantification: Dissolve pellet (hemozoin) in 0.1M NaOH. Measure Absorbance at 405 nm.

  • Calculation: Lower absorbance = Higher inhibition.

Protocol B: Kinase Inhibition Assay (Anticancer/2-AQ)

Rationale: Determines if the 2-AQ derivative competes with ATP.

  • System: Use a FRET-based assay (e.g., LanthaScreen).

  • Reaction: Mix Recombinant Kinase (EGFR/BRAF), Fluorescent-labeled substrate, and Test Compound in kinase buffer.

  • Initiation: Add ATP (at

    
     concentration).
    
  • Readout: Measure phosphorylation via fluorescence ratio (Ex 340nm / Em 495nm & 520nm).

  • Validation: Use Staurosporine as positive control.

Mechanistic Visualization

The following diagram illustrates the divergent toxicity/activity pathways, specifically highlighting the ROS generation unique to 8-AQs.

Mechanism_Flow cluster_8AQ 8-Aminoquinoline Pathway cluster_2AQ 2-Aminoquinoline Pathway AQ8 8-AQ Parent CYP CYP2D6 Metabolism AQ8->CYP Quinone Quinone-Imine (Active Metabolite) CYP->Quinone Redox Redox Cycling (with NADPH) Quinone->Redox ROS ROS Generation (H2O2, Superoxide) Redox->ROS Effect8 Parasite Death (Hypnozoite) ROS->Effect8 Tox8 Host Hemolysis (G6PD Deficient) ROS->Tox8 Side Effect AQ2 2-AQ Parent Binding ATP Pocket Binding (H-Bonding) AQ2->Binding Kinase Kinase Inhibition (EGFR/BRAF) Binding->Kinase Effect2 Apoptosis (Cancer Cell) Kinase->Effect2

Figure 2: Mechanistic divergence showing the oxidative stress pathway of 8-AQs versus the competitive inhibition pathway of 2-AQs.

References

  • McChesney, J. D. (1981).[2][3] Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization.[2][3]

  • Llanos-Cuentas, A., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria.[4][5] New England Journal of Medicine.

  • Tekwani, B. L., et al. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases.[6] Biomolecules.[1][4][7][8][9][10][11]

  • BenchChem Technical Review. (2025). 2-Aminoquinoline-Based Drugs: A Comparative Analysis of Efficacy.

  • Aly, A. A., et al. (2021).[12] Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. Medicinal Chemistry Research.

  • El-Agrody, A. M., et al. (2016). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues.[13] Journal of Biosciences and Medicines.

  • Prati, F., et al. (2013). 8-Hydroxyquinolines in Alzheimer's Disease.[10] Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-ethyl-6-methoxyquinoline

Executive Summary & Hazard Architecture 2-Amino-3-ethyl-6-methoxyquinoline (often encountered as a hydrochloride salt, e.g., CAS 1172819-62-3) belongs to the aminoquinoline class. While specific toxicological data for th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-Amino-3-ethyl-6-methoxyquinoline (often encountered as a hydrochloride salt, e.g., CAS 1172819-62-3) belongs to the aminoquinoline class. While specific toxicological data for this exact ethyl-analog is limited, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound with the rigor reserved for established genotoxins and potent bioactive agents.

The Scientific Rationale for Strict Controls:

  • Genotoxicity Potential: The planar quinoline ring, combined with an exocyclic amino group, creates a scaffold capable of DNA intercalation. Analogs like 2-aminoquinoline are established mutagens.

  • Bioavailability: The methoxy and ethyl groups increase lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration compared to the parent quinoline.

  • Hematotoxicity: Structurally related 8-aminoquinolines (e.g., Primaquine) are known to induce methemoglobinemia and hemolysis. We must assume a similar risk profile for this 2-amino analog until proven otherwise.

Operational Classification: OEB 3 (Occupational Exposure Band 3) — Handle as a suspected carcinogen/potent compound.

Personal Protective Equipment (PPE) Matrix

This system relies on a "Barrier Redundancy" approach. We do not rely on a single layer of protection.

A. Respiratory Protection (The Critical Vector)[1]
  • Primary Control: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Secondary PPE (Backup):

    • Standard Operation: N95 filtering facepiece (NIOSH approved) is the absolute minimum for closed-container transport.

    • Spill/Open Handling: Full-face Air-Purifying Respirator (APR) with P100 (HEPA) cartridges and organic vapor (OV) relief.

    • Why? The hydrochloride salt form is often fine and electrostatic. Inhalation allows direct entry into the bloodstream, bypassing first-pass hepatic metabolism.

B. Dermal Protection (Glove Permeation Strategy)

Standard latex gloves are insufficient due to the organic nature of the quinoline ring.

LayerMaterialThicknessBreakthrough TimeFunction
Inner Nitrile (Examination)4 mil (0.10 mm)> 15 minsTactile sensitivity; protects skin from outer glove contamination.
Outer Nitrile (Extended Cuff)8 mil (0.20 mm)> 240 minsPrimary chemical barrier. The extended cuff must go over the lab coat sleeve.
  • Protocol: Inspect gloves for pinholes by air-inflation before donning. Change outer gloves immediately after any splash or every 60 minutes of continuous handling.

C. Ocular & Body Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate because they do not seal against airborne dust or upward splashes.

  • Body: Tyvek® lab coat or disposable sleeve covers are recommended over a standard cotton coat to prevent dust entrapment in fabric fibers.

Operational Protocol: Safe Handling Workflow

Diagram: The "Zero-Exposure" Workflow

This logic flow ensures that at no point is the operator exposed to the uncontained substance.

SafeHandling Start Start: Chemical Retrieval RiskCheck Risk Assessment: Verify Ventilation & PPE Start->RiskCheck Donning Donning Sequence: 1. Inner Gloves 2. Tyvek Sleeves 3. Outer Gloves RiskCheck->Donning Weighing Weighing (Inside Hood): Use Antistatic Gun Dissolve immediately if possible Donning->Weighing Transfer to Hood Solvation Solvation: Create Stock Solution (Reduces Dust Hazard) Weighing->Solvation Decon Decontamination: Wipe containers with 10% Bleach or MeOH Solvation->Decon Doffing Doffing Sequence: Remove Outer Gloves -> Wash Hands -> Remove Inner Decon->Doffing End Process Complete Doffing->End

Caption: Operational workflow emphasizing containment during the critical weighing phase.

Step-by-Step Methodology
Phase 1: Preparation
  • Static Control: Quinoline salts are prone to static charge. Use an ionizing fan or antistatic gun inside the hood before opening the vial.

  • Surface Prep: Line the hood surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture micro-spills.

Phase 2: Weighing & Solubilization
  • The "Wet Method": If experimental design permits, do not weigh the powder onto a weigh paper. Instead, tare the receiving vial containing the solvent, add the powder directly, and re-weigh. This eliminates the step of transferring dry powder.

  • Solvent Choice: 2-Amino-3-ethyl-6-methoxyquinoline is moderately soluble in DMSO or Methanol.

    • Caution: DMSO enhances skin permeability. If dissolved in DMSO, the solution becomes a transdermal vector . Double gloving is non-negotiable here.

Phase 3: Decontamination[1]
  • Wipe Down: Wipe the exterior of the primary container with a Kimwipe dampened with methanol before removing it from the hood.

  • Waste: Dispose of the Kimwipe as solid hazardous waste immediately.

Emergency Response & Disposal

Spill Response (Dry Powder)
  • Do NOT sweep. Sweeping generates aerosols.

  • Cover: Gently cover the spill with a damp paper towel (water or mineral oil) to suppress dust.

  • Scoop: Use a scoop or stiff paper to lift the damp material into a waste bag.

  • Wash: Clean the area with a soap solution followed by a solvent wipe (Ethanol/Methanol).

Exposure First Aid[1][2][4]
  • Eye Contact: Flush immediately for 15 minutes.[2][3] The alkalinity of aminoquinolines can cause corneal opacity; speed is critical.

  • Skin Contact: Wash with soap and water.[2][1][3][4] Do not use alcohol for skin cleaning, as it may expand the capillaries and increase absorption of the remaining chemical.

Disposal Compliance
  • Classification: Segregate as Hazardous Organic Waste (Toxic/Irritant) .

  • Incineration: This compound contains Nitrogen. Ensure the waste manifest notes "Nitrogenous Heterocycle" to alert the disposal facility (prevention of NOx release during incineration).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: 6-Methoxyquinoline (Analog Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Toxic and Hazardous Substances: Hazard Communication Standard. Retrieved from [Link]

  • World Health Organization. (2014). Safety of 8-aminoquinoline antimalarial medicines.[5] (Provides toxicological context for aminoquinoline class). Retrieved from [Link]

Sources

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